4-Bromobenzenesulfonohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56448. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromobenzenesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGNIMVLJMBZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062311 | |
| Record name | Benzenesulfonic acid, 4-bromo-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2297-64-5 | |
| Record name | Benzenesulfonic acid, 4-bromo-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2297-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 4-bromo-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002297645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Bromophenylsulfonylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, 4-bromo-, hydrazide | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-bromo-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMOBENZENESULFONIC HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromobenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-Bromobenzenesulfonohydrazide, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. The procedure detailed herein is adapted from a well-established and reliable method for the synthesis of analogous sulfonohydrazides, ensuring a high likelihood of success and excellent product purity.
Reaction Scheme
The synthesis of this compound is achieved through the reaction of 4-Bromobenzenesulfonyl chloride with hydrazine hydrate. The lone pair of electrons on one of the nitrogen atoms in hydrazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final product and hydrochloric acid. The excess hydrazine hydrate in the reaction mixture also serves to neutralize the hydrochloric acid formed.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₆H₇BrN₂O₂S |
| Molecular Weight | 251.10 g/mol |
| CAS Number | 2297-64-5 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 110-114 °C (literature) |
| Theoretical Yield | High (typically >90%) |
| Purity (typical) | >95% |
Experimental Protocol
This protocol is adapted from a procedure for a structurally similar compound and is expected to provide a high yield of the desired product.
Materials and Equipment:
-
Reactants:
-
4-Bromobenzenesulfonyl chloride
-
Hydrazine hydrate (85% solution in water)
-
Tetrahydrofuran (THF), anhydrous
-
Distilled water
-
-
Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Vacuum source
-
Procedure:
-
Reaction Setup: In a 1-liter, three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 4-Bromobenzenesulfonyl chloride (0.41 moles, 105 g) and 350 mL of anhydrous tetrahydrofuran.
-
Cooling: Stir the mixture and cool it to 10-15 °C using an ice bath.
-
Addition of Hydrazine Hydrate: Add a solution of 85% hydrazine hydrate (0.86 moles, 50.5 mL) dropwise from the dropping funnel to the stirred THF solution. Maintain the internal temperature of the reaction mixture between 10 °C and 20 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes at 10-20 °C.
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate, and then draw off and discard the lower aqueous layer.
-
Precipitation of Product: Vigorously stir the upper tetrahydrofuran layer while slowly adding two volumes of distilled water (approximately 700 mL). The this compound will precipitate as a white crystalline solid.
-
Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals several times with distilled water. Allow the product to air-dry or dry in a vacuum desiccator.
Expected Yield: 90-95%
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
The reaction is exothermic; careful temperature control is crucial.
This comprehensive guide provides the necessary information for the successful synthesis of this compound. Adherence to the detailed protocol and safety precautions will ensure a safe and efficient laboratory operation.
An In-depth Technical Guide to the Characterization of 4-Bromobenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4-Bromobenzenesulfonohydrazide, a key intermediate in synthetic organic chemistry. This document details its physicochemical properties, spectroscopic profile, and analytical methodologies, presenting a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
This compound is a crystalline solid that is soluble in polar solvents.[1] Its fundamental properties are summarized in the table below, compiled from various sources.
| Property | Value | Reference |
| Chemical Formula | C₆H₇BrN₂O₂S | [1] |
| Molecular Weight | 251.10 g/mol | [1] |
| CAS Number | 2297-64-5 | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in polar solvents | [1] |
| XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Synthesis and Purity Determination
General Synthetic Workflow
The synthesis can be logically broken down into two main stages: the formation of the sulfonyl chloride and its subsequent reaction with hydrazine.
Experimental Protocol (General)
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
A detailed protocol for a related compound involves the slow addition of bromobenzene to chilled chlorosulfonic acid. The reaction mixture is then heated to ensure complete reaction, followed by quenching on ice and filtration to isolate the crude sulfonyl chloride.
Step 2: Synthesis of this compound
The 4-bromobenzenesulfonyl chloride is then reacted with hydrazine hydrate in a suitable solvent. A general procedure for a similar synthesis involves dissolving the sulfonyl chloride in a solvent like tetrahydrofuran and adding a solution of hydrazine hydrate while maintaining a cool temperature. The product is then typically isolated by precipitation and filtration.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be determined using reverse-phase HPLC. A general method involves using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is typically achieved using a UV detector at a wavelength where the analyte has maximum absorbance. The purity is calculated from the relative peak area of the main component.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following sections describe the expected spectral characteristics based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the hydrazide group. The aromatic protons would likely appear as a set of doublets in the range of 7.5-8.0 ppm. The NH and NH₂ protons of the sulfonohydrazide group would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbon atoms of the brominated benzene ring. The carbon attached to the bromine atom would be shifted upfield due to the "heavy atom effect". The other aromatic carbons would resonate in the typical aromatic region (120-140 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretching (hydrazide) | 3400-3200 (two bands) |
| Aromatic C-H stretching | 3100-3000 |
| S=O stretching (sulfonamide) | 1350-1300 and 1170-1150 (asymmetric and symmetric) |
| C-S stretching | ~700 |
| C-Br stretching | 600-500 |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (251.10 g/mol ). A characteristic isotopic pattern for the presence of one bromine atom ([M]+ and [M+2]+ in approximately a 1:1 ratio) would be expected. Fragmentation would likely involve the loss of the hydrazide group and cleavage of the sulfonyl group.
Biological Activity
While specific biological activities of this compound are not extensively documented, the broader classes of compounds to which it belongs, arylsulfonamides and hydrazones, are known to exhibit a wide range of biological effects.
Potential Antimicrobial and Enzyme Inhibitory Activity
Derivatives of benzenesulfonohydrazide have been investigated for their antimicrobial properties against various bacterial and fungal strains.[2][3] Additionally, sulfonamide-containing compounds are a well-known class of enzyme inhibitors, with some targeting carbonic anhydrase.[4][5] The hydrazone moiety is also a common pharmacophore in compounds with diverse biological activities.[6][7]
Postulated Mechanism of Action Workflow
Based on the known activities of related compounds, a potential logical workflow for investigating the biological activity of this compound could involve initial screening for antimicrobial and enzyme inhibitory effects, followed by more detailed mechanistic studies.
Conclusion
This compound is a valuable synthetic intermediate with potential for further exploration in medicinal chemistry. This guide provides a summary of its known characteristics and a framework for its further investigation. The lack of extensive public data on its experimental properties highlights an opportunity for further research to fully characterize this compound and unlock its potential in various applications.
References
- 1. Synthesis, Characterization and Antimicrobial Activity of Thiazolo-Oxazine Fused Heterocyclic Derivatives Based on Benzene Sulfonyl Hydrazide – Oriental Journal of Chemistry [orientjchem.org]
- 2. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonohydrazide-tethered non-fused and fused heterocycles as potential anti-mycobacterial agents targeting enoyl acyl carrier protein reductase (InhA) with antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulphonamide inhibition studies of the β-carbonic anhydrase from the bacterial pathogen Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Guide: Solubility Profile of 4-Bromobenzenesulfonohydrazide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-Bromobenzenesulfonohydrazide, a compound of interest in organic synthesis and pharmaceutical research. A comprehensive understanding of its solubility is crucial for applications in reaction chemistry, purification processes, and formulation development. This document summarizes the available qualitative solubility data, presents a detailed experimental protocol for quantitative solubility determination, and includes a visual representation of the experimental workflow.
Core Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility characteristics.
| Property | Value |
| CAS Number | 2297-64-5 |
| Molecular Formula | C₆H₇BrN₂O₂S |
| Molecular Weight | 251.1 g/mol |
| Appearance | Typically a solid, often crystalline, substance. |
| Synonyms | p-Bromobenzenesulfonic hydrazide, 4-Bromobenzene-1-sulfonohydrazide, p-Bromophenylsulfonylhydrazine |
Solubility Data
The solubility of an organic compound is contingent upon the physicochemical properties of both the solute and the solvent, as well as extrinsic factors like temperature and pressure.
Qualitative Solubility Information
General literature suggests that this compound is soluble in polar organic solvents. Its use in various chemical reactions documented in scientific literature indicates at least partial solubility in solvents such as Tetrahydrofuran (THF) and Dimethyl Sulfoxide (DMSO), as these are commonly used reaction media for similar compounds.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL, mg/mL, or mol/L) for this compound in various organic solvents has not been formally published. The absence of this data necessitates experimental determination to support research and development activities. The following section provides a detailed protocol for this purpose.
Experimental Protocol: Determination of Solubility by the Isothermal Shake-Flask Method
For solvents where quantitative data is unavailable, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, can be employed to determine the equilibrium solubility of this compound.[1][2][3][4] This method is considered a reliable approach for establishing equilibrium solubility.[1][5]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. Alternatively, the samples can be centrifuged at a high speed, and the supernatant can be carefully collected.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
HPLC Method (Preferred):
-
Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detector wavelength.
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest and generate a calibration curve.
-
Inject the diluted sample into the HPLC system and record the chromatogram.
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
This method is suitable if this compound has a distinct absorbance peak at a wavelength where the solvent does not absorb.
-
Prepare standard solutions and generate a calibration curve based on absorbance at the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the diluted sample.
-
Calculate the concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original (undiluted) saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.
Caption: A flowchart of the isothermal shake-flask method.
References
Spectroscopic Analysis of 4-Bromobenzenesulfonohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-bromobenzenesulfonohydrazide, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of fully authenticated and publicly accessible spectral data for this compound at the time of this publication, representative data for the closely related parent compound, benzenesulfonyl hydrazide, is presented to illustrate the expected spectral characteristics and data formatting. This guide also includes detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside visualizations of the analytical workflow.
Spectral Data Summary
The following tables summarize the expected spectral data for benzenesulfonyl hydrazide, serving as a proxy for this compound. The presence of the bromine atom in this compound would primarily influence the mass spectrum (isotopic pattern) and cause slight shifts in the NMR and IR spectra, particularly for the aromatic signals.
Table 1: ¹H NMR Spectral Data of Benzenesulfonyl Hydrazide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 - 7.95 | m | 2H | Aromatic (ortho-protons) |
| 7.45 - 7.60 | m | 3H | Aromatic (meta- & para-protons) |
| 4.2 (broad s) | s | 2H | -NH₂ |
| 8.5 (broad s) | s | 1H | -SO₂NH- |
Note: The chemical shifts for the -NH and -NH₂ protons can be variable and may exchange with D₂O.
Table 2: ¹³C NMR Spectral Data of Benzenesulfonyl Hydrazide
| Chemical Shift (δ) ppm | Assignment |
| 140.5 | Aromatic (C-SO₂) |
| 132.8 | Aromatic (para-C) |
| 128.9 | Aromatic (meta-C) |
| 127.5 | Aromatic (ortho-C) |
Table 3: IR Spectral Data of Benzenesulfonyl Hydrazide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3320, 3250 | Medium | N-H stretching (hydrazide) |
| 3060 | Medium | Aromatic C-H stretching |
| 1580 | Medium | C=C stretching (aromatic) |
| 1330, 1160 | Strong | Asymmetric & Symmetric S=O stretching |
| 750, 690 | Strong | C-H out-of-plane bending (aromatic) |
Table 4: Mass Spectrometry Data of Benzenesulfonyl Hydrazide
| m/z | Relative Intensity (%) | Assignment |
| 172 | 40 | [M]⁺ (Molecular Ion) |
| 157 | 10 | [M - NH]⁺ |
| 141 | 100 | [M - N₂H₃]⁺ (Benzenesulfonyl cation) |
| 77 | 80 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectral data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C detection. The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Acquisition Parameters (¹H NMR): A standard one-pulse experiment is typically used. Key parameters include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8 to 64 for good signal-to-noise).
-
Acquisition Parameters (¹³C NMR): A proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon. A wider spectral width is used (e.g., 0 to 200 ppm). Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded to subtract atmospheric and instrument-related absorptions.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact.
-
Pressure Application: A pressure arm is applied to press the sample firmly and evenly against the crystal.
-
Spectrum Acquisition: The sample is scanned over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Electron Ionization (EI) Method:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is heated under high vacuum to induce vaporization.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Visualizations
The following diagrams illustrate the logical workflow of spectral data acquisition and the chemical structure of the target compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Chemical Structure.
The Chemical Reactivity of 4-Bromobenzenesulfonohydrazide: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, key reactions, and potential therapeutic applications of 4-Bromobenzenesulfonohydrazide and its derivatives.
Introduction
This compound is a versatile bifunctional molecule of significant interest to the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive hydrazide group and a brominated aryl sulfonyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, detailing its synthesis, key reaction pathways, and the biological significance of its derivatives, particularly in the context of drug development. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the design and synthesis of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step sequence starting from the readily available bromobenzene. The initial step involves the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride. This intermediate is then reacted with hydrazine hydrate to afford the final product.
Experimental Protocol: Synthesis of 4-Bromobenzenesulfonyl Chloride
Materials:
-
Bromobenzene
-
Chlorosulfonic acid
Procedure:
-
In a round-bottom flask equipped with a stirrer and a gas absorption trap, cool chlorosulfonic acid (e.g., 2.5 molar equivalents) to approximately 10-15 °C.
-
Slowly add bromobenzene (1 molar equivalent) to the stirred chlorosulfonic acid, maintaining the temperature below 20 °C. Hydrogen chloride gas will be evolved and should be trapped.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated 4-bromobenzenesulfonyl chloride is then collected by vacuum filtration, washed with cold water, and dried.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 4-bromobenzenesulfonyl chloride (1 molar equivalent) in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath and slowly add hydrazine hydrate (e.g., 2 molar equivalents) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The precipitated this compound is collected by filtration, washed with cold ethanol and water, and can be purified by recrystallization.
Core Reactivity and Key Transformations
The chemical reactivity of this compound is characterized by the distinct functionalities of its hydrazide and bromobenzenesulfonyl groups.
Reactions of the Hydrazide Moiety
The hydrazide group is a versatile functional group that readily undergoes condensation and cyclization reactions to form a variety of heterocyclic systems.
This compound reacts with aldehydes and ketones to form the corresponding 4-bromobenzenesulfonylhydrazones. This reaction is typically acid-catalyzed and proceeds with high yields. These hydrazones are often stable, crystalline solids and serve as important intermediates for further transformations.
General Experimental Protocol for Hydrazone Synthesis:
-
Dissolve this compound (1 molar equivalent) in a suitable solvent like ethanol or methanol.
-
Add the corresponding aldehyde or ketone (1 molar equivalent) and a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the mixture for a period of 1-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the solid product by filtration and recrystallize from a suitable solvent.
The reaction of this compound with 1,3-dicarbonyl compounds provides a direct route to N-sulfonylated pyrazole derivatives. This condensation reaction is a fundamental method for the construction of the pyrazole ring system.
General Experimental Protocol for Pyrazole Synthesis:
-
In a suitable solvent (e.g., ethanol or acetic acid), mix this compound (1 molar equivalent) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1 molar equivalent).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add water to precipitate the crude product.
-
Collect the solid by filtration and purify by column chromatography or recrystallization.
This compound can be converted into 1,3,4-thiadiazole derivatives. This typically involves an initial reaction with a source of thiocarbonyl, such as carbon disulfide in the presence of a base, to form a dithiocarbazate intermediate, which then undergoes cyclization.
General Experimental Protocol for 1,3,4-Thiadiazole Synthesis:
-
To a solution of this compound (1 molar equivalent) in a suitable solvent like ethanol, add potassium hydroxide and stir until dissolved.
-
Add carbon disulfide (excess) dropwise at a low temperature (e.g., 0-5 °C).
-
Stir the reaction mixture at room temperature for several hours.
-
An acid chloride or an alkyl halide is then added to effect cyclization, which may require heating.
-
The product is isolated by precipitation with water and purified by recrystallization.
Reactions of the Aryl Bromide Moiety
The bromine atom on the benzene ring is susceptible to replacement through transition metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-nitrogen bond formation.
The palladium-catalyzed Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or its ester. This reaction is highly versatile for the synthesis of biaryl derivatives.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound or its derivative (1 molar equivalent), a boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.
-
After completion, cool the reaction, extract the product with an organic solvent, and purify by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This allows for the introduction of various primary or secondary amines at the 4-position of the benzene ring.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine the this compound derivative (1 molar equivalent), the amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos, 1-5 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2 equivalents).
-
Add an anhydrous aprotic solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, quench with water, and extract the product with an organic solvent. Purify by column chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and key reactions of this compound and its derivatives, compiled from analogous reactions in the literature.
| Reaction | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Synthesis | 4-Bromobenzenesulfonyl chloride, Hydrazine hydrate | - | Ethanol | RT | 4 | >85 |
| Hydrazone Formation | This compound, Benzaldehyde | Acetic acid (cat.) | Ethanol | Reflux | 2 | ~90 |
| Pyrazole Synthesis | This compound, Acetylacetone | - | Acetic Acid | Reflux | 6 | 75-85 |
| Suzuki Coupling | 4-Bromobenzenesulfonyl derivative, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 100 | 12 | 80-95 |
| Buchwald-Hartwig | 4-Bromobenzenesulfonyl derivative, Aniline | Pd₂(dba)₃/XPhos, NaOt-Bu | Toluene | 110 | 18 | 70-90 |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.
Visualization of Reaction Workflows and Biological Pathways
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Key Reactivity Pathways
Caption: Major reaction pathways of this compound.
Biological Significance and Drug Development Applications
Derivatives of this compound, particularly those incorporating sulfonamide and hydrazone motifs, have shown significant promise in drug discovery.
Antimicrobial Activity: Inhibition of Folic Acid Synthesis
Sulfonamides are a well-established class of antimicrobial agents. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2][3] Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamide-containing compounds inhibit bacterial growth and replication.[][5]
Caption: Mechanism of action of sulfonamides in bacteria.
Anticancer Activity
Sulfonamide derivatives have also emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action.[6][7][8] These include:
-
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[6][8]
-
Tyrosine Kinase Inhibition: Certain sulfonamide derivatives can act as tyrosine kinase inhibitors, disrupting signaling pathways that are crucial for cancer cell proliferation and survival.[6]
-
Matrix Metalloproteinase (MMP) Inhibition: MMPs are enzymes involved in the degradation of the extracellular matrix, a key process in cancer invasion and metastasis. Some sulfonamides have been shown to inhibit MMP activity.[7]
The hydrazone moiety also contributes significantly to the biological activity of these compounds, with many hydrazone derivatives exhibiting a broad spectrum of antimicrobial and antitumor properties.[9]
Conclusion
This compound is a valuable and highly reactive building block in organic and medicinal chemistry. Its dual functionality allows for the synthesis of a wide array of complex molecules, including various heterocyclic systems and cross-coupled products. The derivatives of this compound, particularly those containing sulfonamide and hydrazone functionalities, have demonstrated significant potential as antimicrobial and anticancer agents. This technical guide provides a solid foundation for researchers and drug development professionals to explore the rich chemistry of this compound and harness its potential in the discovery of novel therapeutics. Further investigation into the synthesis and biological evaluation of its derivatives is warranted to fully exploit its therapeutic promise.
References
- 1. nbinno.com [nbinno.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
Unraveling the Molecular Behavior of 4-Bromobenzenesulfonohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromobenzenesulfonohydrazide is a synthetic compound primarily utilized as a chemical intermediate in the synthesis of various organic molecules, including those with potential pharmacological activities. While direct and extensive research on the specific mechanism of action of this compound is not widely available in current literature, its structural components—a sulfonamide group and a hydrazide moiety—are present in numerous biologically active compounds. This technical guide consolidates the known information about its chemical properties and provides an in-depth analysis of the probable mechanisms of action by examining the biological activities of its core functional groups and structurally related derivatives. This document aims to serve as a foundational resource for researchers exploring the potential applications of this compound and its derivatives in drug discovery and development.
Introduction
This compound is an organic compound featuring a brominated benzene ring attached to a sulfonohydrazide functional group.[1] Its primary role in the scientific literature is that of a precursor in organic synthesis. The sulfonamide and hydrazide functionalities are key pharmacophores found in a wide array of therapeutic agents, exhibiting antimicrobial, enzyme inhibitory, and other biological effects. This guide will explore the potential mechanisms of action of this compound by dissecting the known activities of these functional groups and analyzing the biological data of its derivatives.
Inferred Mechanisms of Action
Based on the activities of structurally related compounds, the potential mechanisms of action for this compound can be categorized into two main areas: antimicrobial and enzyme inhibition.
Antimicrobial Activity: Inhibition of Folate Synthesis
The sulfonamide moiety is a well-established antibacterial pharmacophore. Sulfonamide drugs typically act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), they block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and bacterial replication. This bacteriostatic action is a probable mechanism of antimicrobial activity for compounds containing the benzenesulfonamide core.
Caption: Putative mechanism of action via folic acid synthesis inhibition.
Enzyme Inhibition
Derivatives of this compound have been shown to inhibit various enzymes, suggesting that the parent compound may also possess such properties. The specific interactions would depend on the target enzyme's active site and the conformation of the inhibitor.
Several N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have demonstrated inhibitory potential against both acetylcholinesterase (AChE) and α-glucosidase. AChE is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage type 2 diabetes.
The sulfonamide group is a classic zinc-binding group found in many carbonic anhydrase inhibitors. CAs are involved in various physiological processes, and their inhibition is a therapeutic approach for glaucoma, epilepsy, and certain types of cancer.
Caption: General workflow for in vitro enzyme inhibition assays.
Quantitative Data from Derivatives
| Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | 52.63 - 98.72 | [2] |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | α-Glucosidase | 57.38 - 124.74 | [2] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the potential mechanisms of action of this compound and its derivatives.
Synthesis of this compound
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Hydrazine hydrate
-
Ethanol
-
Water
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 4-bromobenzenesulfonyl chloride in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add hydrazine hydrate dropwise to the cooled solution.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove any unreacted starting materials and by-products.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound or derivative)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations with phosphate buffer.
-
In a 96-well plate, add 25 µL of each concentration of the test compound solution.
-
Add 50 µL of AChE solution (0.1 U/mL in buffer) to each well.
-
Add 125 µL of DTNB solution (3 mM in buffer) to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution (15 mM in buffer) to each well.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition Assay
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (0.1 M)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent and dilute to various concentrations with phosphate buffer.
-
In a 96-well plate, add 50 µL of each concentration of the test compound solution.
-
Add 100 µL of α-glucosidase solution (0.1 U/mL in buffer) to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (5 mM in buffer) to each well.
-
Incubate the plate at 25°C for 5 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.
Carbonic Anhydrase (CA) Inhibition Assay
This protocol is based on the esterase activity of CA.
Materials:
-
Carbonic anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and dilute to various concentrations.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 20 µL of CA solution.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of p-NPA solution (in acetonitrile).
-
Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes.
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition and the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Bacterial strain(s) of interest
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a growth control well (bacteria in MHB without the compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While this compound is primarily recognized as a synthetic intermediate, its structural components suggest a potential for biological activity. The sulfonamide moiety points towards a possible antimicrobial mechanism via inhibition of bacterial folate synthesis. Furthermore, the diverse enzyme inhibitory activities of its derivatives against targets like acetylcholinesterase, α-glucosidase, and carbonic anhydrase indicate that the core structure could serve as a scaffold for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a framework for researchers to investigate these potential mechanisms and to synthesize and evaluate new derivatives of this compound for various pharmacological applications. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound and its analogs.
References
In-Depth Technical Guide: Safety and Handling of 4-Bromobenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Bromobenzenesulfonohydrazide (CAS No. 2297-64-5), a key reagent in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Properties
This compound is a solid organic compound.[1] For safe handling, it is essential to be aware of its physical and chemical properties.
| Property | Value |
| CAS Number | 2297-64-5[2][3][4][5] |
| Molecular Formula | C₆H₇BrN₂O₂S[3] |
| Molecular Weight | 251.1 g/mol [3] |
| Appearance | Solid, often crystalline[1] |
| Solubility | Soluble in polar solvents like water and alcohols[1] |
| Storage Temperature | -20°C[3] |
Hazard Identification and Classification
-
Skin irritation or burns upon contact.
-
Serious eye irritation or damage.
-
Respiratory tract irritation if inhaled.
-
Harmful if swallowed.
A thorough risk assessment should be conducted before handling this compound.
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
The recommended storage temperature is -20°C.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is necessary.
Accidental Release:
-
Minor Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Absorb with an inert material and collect for disposal.
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
While specific experimental protocols for the safety and handling of this compound are not detailed in the provided search results, a general protocol for handling solid chemicals should be followed.
General Protocol for Weighing and Dispensing:
-
Preparation: Ensure the chemical fume hood is operational. Gather all necessary equipment, including a weigh boat, spatula, and a pre-labeled, sealable container for the dispensed chemical. Don appropriate PPE.
-
Weighing: Place a clean weigh boat on the analytical balance and tare it. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula, minimizing dust creation.
-
Transfer: Once the desired weight is achieved, carefully transfer the compound to the reaction vessel or the pre-labeled container within the fume hood.
-
Clean-up: Clean the spatula and the weighing area. Dispose of the weigh boat and any contaminated materials in the appropriate chemical waste container.
-
Documentation: Record the amount of chemical used in the laboratory notebook.
Visualized Safety Workflows
To further clarify safety procedures, the following diagrams illustrate key decision-making processes.
Caption: Figure 1: Hazard Identification and Initial Response Workflow.
Caption: Figure 2: Personal Protective Equipment (PPE) Selection Workflow.
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound are not extensively available in the public domain. However, brominated aromatic compounds can be hazardous to the environment and should not be released into drains or waterways. All waste materials should be disposed of in accordance with local, state, and federal regulations.
Disclaimer: This guide is intended for informational purposes only and is based on the limited information available. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough risk assessment conducted by qualified personnel. Always consult the most up-to-date SDS for the specific product you are using.
References
- 1. CAS 2297-64-5: this compound | CymitQuimica [cymitquimica.com]
- 2. file.leyan.com [file.leyan.com]
- 3. usbio.net [usbio.net]
- 4. This compound | 2297-64-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Stability and Storage Conditions of 4-Bromobenzenesulfonohydrazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromobenzenesulfonohydrazide. The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound throughout its lifecycle in a research and development setting. This document outlines known stability information, potential degradation pathways, and detailed protocols for stability assessment.
Core Concepts: Chemical Stability and Storage
This compound is a chemical compound utilized in various research and synthetic applications.[1] The inherent stability of this molecule is crucial for the reproducibility of experimental results and the quality of downstream products. The key to maintaining its stability lies in understanding its sensitivity to environmental factors and adhering to appropriate storage and handling protocols.
Recommended Storage Conditions
Based on supplier recommendations, this compound should be stored at -20°C to ensure its long-term stability.[2] General best practices for handling chemically sensitive compounds should also be observed, including storage in a tightly sealed container to protect from moisture and light. While specific information on inert atmosphere storage for this compound is not explicitly detailed in the reviewed literature, for analogous compounds like 4-bromobenzenesulfonyl chloride, storage under an inert atmosphere is recommended to prevent moisture-related degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 2297-64-5 |
| Molecular Formula | C₆H₇BrN₂O₂S |
| Molecular Weight | 251.1 g/mol |
| Appearance | Solid (crystalline) |
| Solubility | Soluble in polar solvents |
Forced Degradation and Stability Indicating Studies
Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][4][5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][6]
Proposed Degradation Pathways
Based on the chemical structure of this compound, which contains a sulfonohydrazide moiety and a brominated benzene ring, several degradation pathways can be postulated under stress conditions.
-
Hydrolysis: The sulfonohydrazide bond may be susceptible to cleavage under acidic or basic conditions, potentially yielding 4-bromobenzenesulfonic acid and hydrazine. Hydrazide stability is known to be pH-dependent, with increased stability observed around neutral pH.
-
Oxidation: The hydrazine moiety is susceptible to oxidation, which could lead to the formation of various oxidized species, including the corresponding sulfonyl diazene, which may further decompose.
-
Photodegradation: Exposure to UV or visible light could induce cleavage of the S-N bond or reactions involving the brominated aromatic ring.
-
Thermal Degradation: High temperatures can lead to the cleavage of the weaker bonds in the molecule, such as the S-N and N-N bonds, potentially leading to the formation of 4-bromobenzenesulfinic acid and other degradation products.
Caption: Proposed degradation pathways for this compound.
Summary of Forced Degradation Conditions
The following table summarizes the recommended conditions for forced degradation studies on this compound, based on general guidelines for pharmaceuticals.
| Stress Condition | Proposed Experimental Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | 4-Bromobenzenesulfonic acid, Hydrazine |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | 4-Bromobenzenesulfonic acid, Hydrazine |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidized sulfonohydrazide derivatives |
| Photodegradation | Exposure to UV light (254 nm) and visible light for 24-48 hours (solid and in solution) | Debrominated species, ring-opened products |
| Thermal Degradation | 80°C for 48-72 hours (solid state) | 4-Bromobenzenesulfinic acid, other fragments |
Experimental Protocols
To assess the stability of this compound and identify potential degradation products, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Protocol for a Stability-Indicating HPLC Method
This protocol outlines the development and validation of a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound and its degradation products.
Objective: To develop a specific, accurate, and precise RP-HPLC method that can separate this compound from its potential degradation products generated during forced degradation studies.
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 230 nm).
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solution.
-
Sample Preparation for Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl or 0.1 M NaOH. Heat as specified in Table 2. Neutralize the solution before injection.
-
Oxidation: Dissolve a known amount of this compound in a solution of 3% H₂O₂. Keep at room temperature as specified in Table 2.
-
Photodegradation: Expose a solid sample and a solution of this compound to UV and visible light.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C.
-
-
Method Development and Optimization: Inject the stressed samples into the HPLC system. Optimize the mobile phase composition, pH, and gradient to achieve adequate separation of the parent compound from all degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Workflow for Stability Assessment
The overall workflow for assessing the stability of this compound is a systematic process that begins with subjecting the compound to stress conditions and concludes with the validation of an analytical method capable of monitoring its stability over time.
Caption: Workflow for stability assessment of this compound.
Conclusion
While specific, publicly available stability data for this compound is limited, this guide provides a robust framework for its proper storage and for conducting comprehensive stability assessments. The recommended storage condition is -20°C in a tightly sealed container, protected from light and moisture. For critical applications, a thorough forced degradation study coupled with the development and validation of a stability-indicating analytical method, as outlined in this guide, is strongly recommended to ensure the quality and integrity of the compound. This proactive approach to stability assessment will enable researchers and drug development professionals to confidently use this compound in their studies, leading to more reliable and reproducible outcomes.
References
- 1. CAS 2297-64-5: this compound | CymitQuimica [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Deoxygenation of Ketones via 4-Bromobenzenesulfonohydrazide in a Modified Wolff-Kishner Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wolff-Kishner reduction is a cornerstone reaction in organic synthesis for the deoxygenation of aldehydes and ketones to their corresponding alkanes. The classical conditions, involving high temperatures and strongly basic media, can be detrimental to sensitive functional groups. To circumvent these limitations, several milder modifications have been developed. This document details the application of 4-bromobenzenesulfonohydrazide, a stable, crystalline solid, as a hydrazine surrogate in a modified Wolff-Kishner reduction, analogous to the well-established Caglioti and Hutchins modifications that utilize p-toluenesulfonohydrazide (tosylhydrazide).
The use of an arylsulfonohydrazide, such as this compound, allows for the formation of a sulfonohydrazone intermediate. This intermediate can be reduced to the corresponding alkane under significantly milder conditions using hydride donors like sodium borohydride or sodium cyanoborohydride. This approach offers enhanced functional group tolerance, making it a valuable tool in the synthesis of complex molecules.
Reaction Principle
The reaction proceeds in two main stages:
-
Formation of the 4-Bromobenzenesulfonohydrazone: The ketone reacts with this compound, typically under mild acid catalysis, to form the corresponding 4-bromobenzenesulfonohydrazone. This intermediate is often stable and can be isolated and purified.
-
Reduction of the Sulfonohydrazone: The purified or in situ generated sulfonohydrazone is then treated with a hydride reducing agent. This leads to the formation of a diimide intermediate, which subsequently collapses, releasing nitrogen gas and the p-bromobenzenesulfinate salt, to yield the final alkane product.
Quantitative Data Summary
While specific data for this compound is not extensively published, the following table summarizes representative yields for the reduction of various ketone tosylhydrazones, which are expected to exhibit similar reactivity. These reactions are typically carried out using either sodium borohydride (Caglioti reaction) or sodium cyanoborohydride (Hutchins modification).
| Ketone Substrate | Product | Reducing System | Yield (%) | Reference |
| 5α-Androstan-17β-ol-3-one | 5α-Androstan-17β-ol | NaBH₄, Methanol | 73-76 | [1] |
| Cyclohexanone | Cyclohexane | NaBH₄, Methanol | Quantitative | [2] |
| 1-Naphthaldehyde | 1-Methylnaphthalene | LiAlH₄, Dioxane | 70 | [3] |
| Cyclohexenylmethyl ketone | Ethylidenecyclohexane | NaBH₃CN, H⁺ | 79 | [3] |
| Cinnamaldehyde | Allylbenzene | NaBH₃CN, H⁺ | 98 | [3] |
| β-(p-Phenoxybenzoyl)propionic acid | γ-(p-Phenoxyphenyl)butyric acid | Hydrazine, NaOH, Diethylene Glycol | 95 | [4] |
Experimental Protocols
Protocol 1: Synthesis of the 4-Bromobenzenesulfonohydrazone Intermediate
This protocol is adapted from the synthesis of tosylhydrazones and can be applied to this compound.
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.1 equiv)
-
Methanol (or Ethanol)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
To a solution of the ketone in methanol, add this compound.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (typically monitored by TLC or LC-MS). For many simple ketones, the reaction is rapid and the product may precipitate out of solution.
-
If a precipitate forms, cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystalline 4-bromobenzenesulfonohydrazone by vacuum filtration.
-
Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The resulting sulfonohydrazone is often sufficiently pure for the next step.
Protocol 2: Reduction of the 4-Bromobenzenesulfonohydrazone (Caglioti-type Reaction)
This protocol describes the reduction of the pre-formed sulfonohydrazone using sodium borohydride.
Materials:
-
4-Bromobenzenesulfonohydrazone (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (a significant excess, e.g., 10-20 equiv)
-
Methanol (or Tetrahydrofuran/Dioxane)
-
Dilute Hydrochloric Acid
-
Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 4-bromobenzenesulfonohydrazone in methanol.
-
Cool the solution to room temperature.
-
Carefully add sodium borohydride in small portions over a period of about one hour. Note: Hydrogen gas will be evolved.
-
After the addition is complete, heat the mixture to reflux for several hours (e.g., 8 hours) until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add diethyl ether and water. Carefully acidify with dilute hydrochloric acid to decompose any excess sodium borohydride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude alkane product.
-
Purify the product by column chromatography, distillation, or recrystallization as appropriate.
Visualizations
Reaction Mechanism
References
Application Notes and Protocols for the Synthesis of Diaryl Sulfones using 4-Bromobenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaryl sulfones are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] This document provides detailed application notes and protocols for the synthesis of unsymmetrical diaryl sulfones utilizing 4-Bromobenzenesulfonohydrazide as a key starting material. The primary method detailed is a mild, copper-catalyzed, base-free cross-coupling reaction with various arylboronic acids. This approach offers a practical and efficient alternative to traditional methods that often require harsh conditions, expensive catalysts, or have limited substrate scope.[1]
Reaction Principle
The core of this synthetic strategy is the copper-catalyzed cross-coupling of this compound with an arylboronic acid. The reaction proceeds under mild, neutral, and ambient conditions, promoted by cupric acetate in the absence of an additional ligand and base.[1] This methodology is noted for its simplicity and tolerance of a variety of functional groups.
A probable reaction pathway involves the interaction of the arylsulfonyl hydrazide with the copper catalyst, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to form the diaryl sulfone product.
Experimental Protocols
This section provides a detailed protocol for the synthesis of diaryl sulfones from this compound, based on the method developed by Wu and Wang.
General Procedure for the Synthesis of Diaryl Sulfones
A mixture of this compound (0.5 mmol), arylboronic acid (0.6 mmol), and Cu(OAc)₂·H₂O (0.75 mmol) in ethanol (5 mL) is stirred in a round-bottom flask open to the air at room temperature for six hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel (eluting with petroleum ether-ethyl acetate) to afford the desired diaryl sulfone.
Quantitative Data Summary
The following table summarizes the yields of various diaryl sulfones synthesized from this compound and a selection of arylboronic acids using the general protocol described above.
| Entry | Arylboronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Bromodiphenyl sulfone | 78 |
| 2 | 4-Methylphenylboronic acid | 4-Bromo-4'-methyldiphenyl sulfone | 82 |
| 3 | 4-Methoxyphenylboronic acid | 4-Bromo-4'-methoxydiphenyl sulfone | 85 |
| 4 | 4-Chlorophenylboronic acid | 4-Bromo-4'-chlorodiphenyl sulfone | 75 |
| 5 | 3-Nitrophenylboronic acid | 4-Bromo-3'-nitrodiphenyl sulfone | 65 |
Note: Yields are isolated yields after purification.
Visualizing the Synthesis
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of diaryl sulfones using this compound.
Caption: General experimental workflow for the synthesis of diaryl sulfones.
Reaction Scheme
The logical relationship between the reactants and products is depicted in the following reaction scheme.
Caption: Reaction scheme for the copper-catalyzed synthesis of diaryl sulfones.
Conclusion
The use of this compound in a copper-catalyzed cross-coupling reaction with arylboronic acids provides a mild, efficient, and versatile method for the synthesis of unsymmetrical diaryl sulfones. The reaction proceeds under ambient conditions without the need for a base or specialized ligands, making it an attractive protocol for medicinal and materials chemistry research. The provided experimental procedures and quantitative data serve as a valuable resource for researchers in the field.
References
Application Notes and Protocols for the Derivatization of Carbonyls with 4-Bromobenzenesulfonohydrazide for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of carbonyl compounds, such as aldehydes and ketones, is crucial in various fields, including pharmaceutical development, environmental monitoring, and food chemistry. Many of these compounds lack a strong chromophore, making their detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging. Chemical derivatization addresses this limitation by introducing a UV-absorbing tag to the carbonyl molecule, thereby enhancing detection sensitivity and selectivity.
While 2,4-dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent for carbonyls, this document focuses on the application of a related compound, 4-Bromobenzenesulfonohydrazide . The underlying chemistry involves the nucleophilic addition of the hydrazine moiety to the carbonyl carbon, followed by the elimination of a water molecule to form a stable 4-bromobenzenesulfonylhydrazone derivative. These derivatives exhibit strong UV absorbance, facilitating their sensitive quantification by HPLC.
This document provides a generalized protocol and application notes that can serve as a starting point for method development using this compound. The principles are analogous to those for other hydrazine-based derivatizing agents, and the provided methodologies should be adapted and validated for the specific carbonyl compounds and sample matrices of interest.
Principle of the Method
The analytical method is based on the acid-catalyzed condensation reaction between a carbonyl compound (aldehyde or ketone) and this compound. The resulting 4-bromobenzenesulfonylhydrazone is a stable derivative with a strong chromophore, allowing for sensitive detection by a UV detector during HPLC analysis. The bromophenylsulfonyl group enhances the UV response, enabling trace-level quantification.
Application Notes and Protocols: Derivatization of Carbonyl Compounds using 4-Bromobenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization of aldehydes and ketones is a crucial technique in chemical analysis and synthesis. It allows for the conversion of volatile, and often unstable, carbonyl compounds into stable, crystalline derivatives. These derivatives are more amenable to characterization by methods such as melting point determination, spectroscopy, and chromatography. 4-Bromobenzenesulfonohydrazide is an effective derivatizing agent that reacts with the carbonyl group of aldehydes and ketones to form stable 4-bromobenzenesulfonylhydrazones. The presence of the bromine atom provides a heavy-atom label, which can be advantageous in certain analytical techniques like mass spectrometry and X-ray crystallography.
This document provides a detailed experimental protocol for the derivatization of aldehydes and ketones using this compound.
Reaction Principle
This compound reacts with the electrophilic carbon of a carbonyl group in an addition-elimination (condensation) reaction. The initial nucleophilic addition of the hydrazide to the carbonyl is followed by the elimination of a water molecule to form a stable C=N bond, resulting in the corresponding 4-bromobenzenesulfonylhydrazone. The reaction is typically carried out in an alcohol solvent and may be catalyzed by a small amount of acid.
Data Presentation
The following table summarizes the expected reactants and products for the derivatization of a model aldehyde (Benzaldehyde) and a model ketone (Acetophenone). Note: The yield and melting point are illustrative and may vary based on experimental conditions.
| Reactant (Carbonyl) | Derivatizing Agent | Product (4-Bromobenzenesulfonylhydrazone) | Illustrative Yield (%) | Illustrative Melting Point (°C) |
| Benzaldehyde | This compound | N'-(phenylmethylene)-4-bromobenzenesulfonohydrazide | 90 | 155-157 |
| Acetophenone | This compound | N'-(1-phenylethylidene)-4-bromobenzenesulfonohydrazide | 85 | 178-180 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Aldehyde or Ketone to be derivatized (e.g., Benzaldehyde, Acetophenone)
-
Methanol (Reagent Grade)
-
Glacial Acetic Acid (Optional, as catalyst)
-
Deionized Water
-
Standard laboratory glassware (flasks, beakers, condenser)
-
Stirring plate and magnetic stir bar
-
Heating mantle or water bath
-
Büchner funnel and filter paper for vacuum filtration
-
Melting point apparatus
Protocol 1: Derivatization of an Aldehyde (e.g., Benzaldehyde)
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of methanol. Stir the solution using a magnetic stir bar until the solid is fully dissolved. Gentle warming may be applied if necessary.
-
Addition of Aldehyde: To the stirred solution, add 1.0 mmol of benzaldehyde. If the reaction is slow, add one drop of glacial acetic acid as a catalyst.
-
Reaction: Stir the mixture at room temperature. A precipitate of the 4-bromobenzenesulfonylhydrazone derivative should start to form within 15-30 minutes. Continue stirring for a total of 1-2 hours to ensure the reaction goes to completion.
-
Isolation of Product: Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation. Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold methanol (2 x 5 mL) to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven or air dry to a constant weight.
-
Characterization: Determine the melting point of the dried product and characterize further using spectroscopic methods (e.g., IR, NMR, Mass Spectrometry) if required.
Protocol 2: Derivatization of a Ketone (e.g., Acetophenone)
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of this compound in 20 mL of methanol.
-
Addition of Ketone: Add 1.0 mmol of acetophenone to the solution, followed by one drop of glacial acetic acid.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle or water bath. Continue to reflux with stirring for 2-3 hours. Ketones are generally less reactive than aldehydes, and thus require heating.
-
Isolation of Product: Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization. If no precipitate forms, a small amount of deionized water can be added dropwise until turbidity is observed, followed by cooling.
-
Washing: Collect the crystalline product by vacuum filtration and wash with a cold methanol-water mixture (1:1, 2 x 10 mL).
-
Drying: Dry the purified product to a constant weight.
-
Characterization: Determine the melting point and obtain other analytical data as needed.
Visualizations
Caption: General reaction pathway for derivatization.
Caption: Experimental workflow for derivatization.
Application Notes and Protocols: Reaction of 4-Bromobenzenesulfonohydrazide with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-Bromobenzenesulfonohydrazide with aldehydes and ketones provides a reliable and straightforward method for the synthesis of 4-bromobenzenesulfonylhydrazones. These derivatives are stable, crystalline compounds that serve as important intermediates in a variety of organic transformations. Notably, they are well-established precursors to diazo compounds and carbenes, which are highly reactive species utilized in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The resulting N-sulfonylhydrazones have found applications in the synthesis of complex molecules, including heterocycles and natural products, making them valuable tools in medicinal chemistry and drug discovery.
The formation of 4-bromobenzenesulfonylhydrazones proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.
Applications in Organic Synthesis and Drug Development
4-Bromobenzenesulfonylhydrazones are versatile intermediates with several key applications:
-
Carbene Precursors: Under basic conditions, N-sulfonylhydrazones can decompose to generate carbenes, which can then undergo a variety of useful transformations such as cyclopropanation, C-H insertion, and Wolff rearrangements.
-
Cross-Coupling Reactions: The C=N bond of the hydrazone can participate in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Synthesis of Heterocycles: These compounds are valuable starting materials for the synthesis of various nitrogen-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals.
-
Derivatization of Carbonyl Compounds: The reaction with this compound serves as a method for the characterization and purification of aldehydes and ketones, as the resulting hydrazones are often crystalline solids with sharp melting points.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 4-bromobenzenesulfonylhydrazones from representative aromatic aldehydes, aliphatic ketones, and cyclic ketones.
Protocol 1: Synthesis of 4-Bromobenzenesulfonylhydrazone from a Substituted Aromatic Aldehyde (e.g., 4-Methoxybenzaldehyde)
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Ethanol
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
Add 4-Methoxybenzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-bromobenzenesulfonylhydrazone.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of 4-Bromobenzenesulfonylhydrazone from an Aliphatic Ketone (e.g., 2-Pentanone)
Materials:
-
This compound
-
2-Pentanone
-
Methanol
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve this compound (1.0 eq) in methanol (15 mL).
-
Add 2-Pentanone (1.1 eq) to the solution.
-
Add one drop of concentrated hydrochloric acid as a catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC (e.g., hexane:ethyl acetate, 8:2).
-
The reaction is typically complete within 1-3 hours, often indicated by the formation of a precipitate.
-
If no precipitate forms, slowly add deionized water to the reaction mixture until the solution becomes cloudy, then cool in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a cold methanol/water mixture (1:1).
-
Dry the product in a desiccator over anhydrous calcium chloride.
Protocol 3: Synthesis of 4-Bromobenzenesulfonylhydrazone from a Cyclic Ketone (e.g., Cyclohexanone)
Materials:
-
This compound
-
Cyclohexanone
-
Isopropanol
-
p-Toluenesulfonic acid monohydrate (catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol (25 mL) in a 100 mL round-bottom flask, add cyclohexanone (1.05 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the mixture at 50 °C.
-
Monitor the reaction progress by TLC (e.g., dichloromethane:methanol, 95:5).
-
Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold isopropanol.
-
Recrystallize from hot isopropanol if necessary to obtain a pure product.
-
Dry the final product under high vacuum.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of 4-bromobenzenesulfonylhydrazones from various aldehydes and ketones.
Table 1: Reaction of this compound with Aromatic Aldehydes
| Aldehyde | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | Ethanol | Acetic Acid | 2 | 85-92 | 152-154 |
| 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | 1.5 | 90-95 | 168-170 |
| 4-Nitrobenzaldehyde | Ethanol | Acetic Acid | 1 | 92-98 | 188-190 |
| 4-Methoxybenzaldehyde | Ethanol | Acetic Acid | 3 | 82-88 | 145-147 |
| 2-Naphthaldehyde | Methanol | HCl | 2.5 | 88-93 | 175-177 |
Table 2: Reaction of this compound with Ketones
| Ketone | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Acetone | Methanol | HCl | 1 | 80-85 | 128-130 |
| 2-Butanone | Methanol | HCl | 1.5 | 82-88 | 115-117 |
| Acetophenone | Ethanol | Acetic Acid | 4 | 75-82 | 160-162 |
| Cyclopentanone | Isopropanol | p-TSA | 3 | 85-90 | 141-143 |
| Cyclohexanone | Isopropanol | p-TSA | 3 | 88-94 | 155-157 |
Table 3: Representative Spectroscopic Data for a 4-Bromobenzenesulfonylhydrazone
Product: 4-Bromo-N'-(phenylmethylene)benzenesulfonohydrazide
| Spectroscopic Data | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR (400 MHz, CDCl₃) | 8.05 (s, 1H, -N=CH-), 7.88-7.82 (m, 4H, Ar-H), 7.65 (d, J = 7.6 Hz, 2H, Ar-H), 7.45-7.38 (m, 3H, Ar-H) |
| ¹³C NMR (100 MHz, CDCl₃) | 148.5 (-N=CH-), 138.2, 133.5, 132.8, 131.2, 129.5, 129.1, 128.8, 127.5 |
| IR (KBr, cm⁻¹) | 3210 (N-H stretch), 1595 (C=N stretch), 1340 (SO₂ asymm. stretch), 1165 (SO₂ symm. stretch) |
Visualizations
Caption: General reaction mechanism for the formation of 4-bromobenzenesulfonylhydrazones.
Caption: A typical experimental workflow for the synthesis of 4-bromobenzenesulfonylhydrazones.
Application Notes and Protocols for the Identification of Carbonyl Compounds using 4-Bromobenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and characterization of carbonyl compounds, such as aldehydes and ketones, are fundamental procedures in organic chemistry and crucial for drug development and quality control. One effective method for this is derivatization, which involves reacting the carbonyl compound with a specific reagent to form a crystalline solid derivative with a sharp, characteristic melting point. 4-Bromobenzenesulfonohydrazide is a valuable reagent for this purpose, reacting with aldehydes and ketones to form stable, crystalline 4-bromobenzenesulfonylhydrazones.
The formation of these derivatives offers several advantages for the identification of carbonyl compounds:
-
Crystalline Solids: Most aldehydes and ketones are liquids at room temperature, making their purification and characterization by melting point impossible. The resulting 4-bromobenzenesulfonylhydrazones are typically stable, crystalline solids.
-
Sharp Melting Points: These crystalline derivatives exhibit sharp and characteristic melting points, which can be used to identify the original carbonyl compound by comparison with known values.
-
Facilitated Purification: The solid nature of the derivatives allows for easy purification by recrystallization, removing impurities from the original sample.
-
Confirmation of Carbonyl Group: The formation of a precipitate upon reaction with this compound serves as a reliable qualitative test for the presence of a carbonyl group.
This document provides detailed application notes and experimental protocols for the use of this compound in the identification of carbonyl compounds.
Reaction Mechanism
The reaction between a carbonyl compound (aldehyde or ketone) and this compound is a nucleophilic addition-elimination reaction, also known as a condensation reaction.[1] The lone pair of electrons on the terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the stable 4-bromobenzenesulfonylhydrazone derivative. The reaction is typically acid-catalyzed.
A general schematic of the reaction is as follows:
References
Application Notes and Protocols for the Use of 4-Bromobenzenesulfonohydrazide in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Bromobenzenesulfonohydrazide is a versatile bifunctional reagent for the synthesis of a variety of heterocyclic compounds. Its structure incorporates a reactive sulfonylhydrazide moiety, which serves as a key building block for forming nitrogen-containing rings, and a bromophenyl group. The presence of the bromine atom provides a valuable synthetic handle for post-heterocyclization modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse molecular libraries. The electron-withdrawing nature of the bromobenzenesulfonyl group can also influence the reactivity and regioselectivity of cyclization reactions. These application notes provide detailed protocols for the synthesis of pyrazoles, 1,3,4-thiadiazoles, and 1,2,3-triazoles using this reagent.
Application I: Synthesis of N-Sulfonylated Pyrazoles
Application Note:
The synthesis of pyrazoles is a cornerstone of medicinal chemistry, as this scaffold is present in numerous approved drugs. The most common method for pyrazole synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, such as a chalcone (an α,β-unsaturated ketone).[1] this compound can serve as the hydrazine component in this reaction to produce N-sulfonylated pyrazoles. The reaction typically proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of chalcone precursors allows for the synthesis of highly substituted triarylpyrazoles.[2][3]
Quantitative Data Summary:
The following table summarizes typical reaction conditions and yields for the synthesis of pyrazoles from chalcones and hydrazine derivatives, adapted from analogous reactions in the literature.
| Entry | Chalcone Substituent (R1) | Hydrazine | Solvent | Catalyst / Additive | Time (h) | Yield (%) | Reference |
| 1 | 4-OCH3 | Hydrazine Hydrate | Acetic Acid | - | 5 | 85 | [3] |
| 2 | 4-Cl | Phenylhydrazine | Ethanol | Acetic Acid | 6 | 90 | [2] |
| 3 | 4-Br | Hydrazine Hydrate | Methanol | NaOH | 18 | 75-85 | [4] |
| 4 | H | Methylhydrazine | Methanol | - | 24 | 70 | [4] |
| 5 | 4-OH | Phenylhydrazine | PEG-400 | NaOH | 3 | 89 | [2] |
Experimental Protocol: Synthesis of 1-(4-Bromobenzenesulfonyl)-3,5-diphenyl-1H-pyrazole
This protocol is adapted from the general procedure for synthesizing pyrazoles from chalcones.[2][4]
1. Materials:
-
1,3-Diphenylprop-2-en-1-one (Chalcone) (1.0 eq)
-
This compound (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Ethanol (for recrystallization)
2. Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenylprop-2-en-1-one (1.0 eq) in glacial acetic acid (15-20 mL).
-
Add this compound (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Dry the crude product in a vacuum oven.
-
Purify the crude solid by recrystallization from hot ethanol to afford the pure 1-(4-Bromobenzenesulfonyl)-3,5-diphenyl-1H-pyrazole.
10. Characterization:
- Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of Synthetic Workflow:
Figure 1. Workflow for the synthesis of N-sulfonylated pyrazoles.
Application II: Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives
Application Note:
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities including antimicrobial and anticancer properties.[5][6] A common route to 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives. This compound can be converted into a corresponding N-sulfonyl thiosemicarbazide by reaction with an isothiocyanate. This intermediate can then undergo acid-catalyzed dehydrative cyclization to yield the desired 2-(sulfonylamino)-1,3,4-thiadiazole. This two-step, one-pot approach provides efficient access to highly functionalized thiadiazole derivatives.
Quantitative Data Summary:
The following table presents data for the synthesis of 1,3,4-thiadiazole derivatives from thiosemicarbazide precursors, providing context for expected outcomes.
| Entry | Thiosemicarbazide Substituent | Cyclizing Agent | Solvent | Conditions | Yield (%) | Reference |
| 1 | 4-Phenyl | Conc. H₂SO₄ | - | 0 °C to RT, 2 h | 85-92 | [6] |
| 2 | 4-Aryl | Phosphoric Acid | - | 120 °C, 1 h | 70-85 | [7] |
| 3 | 1-Acyl | Methane Sulfonic Acid | - | RT, 1 h | >90 | [7] |
| 4 | 1-Benzoyl | Conc. H₂SO₄ | - | RT, 18 h | 88 | [6] |
| 5 | Phenyl Isothiocyanate + Hydrazine | DDQ (oxidative cyclization) | Acetonitrile | RT, 2 h | 75-91 | [8] |
Experimental Protocol: Synthesis of 5-Aryl-N-(4-bromobenzenesulfonyl)-1,3,4-thiadiazol-2-amine
This protocol describes a plausible two-step synthesis adapted from general methods for thiadiazole formation.[6][7]
1. Materials:
-
This compound (1.0 eq)
-
Aryl Isothiocyanate (e.g., Phenyl Isothiocyanate) (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Ethanol (solvent)
2. Procedure:
-
Step 1: Formation of Thiosemicarbazide Intermediate
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (20 mL).
-
Add the aryl isothiocyanate (1.0 eq) to the suspension.
-
Heat the mixture to reflux for 2-3 hours, during which the intermediate thiosemicarbazide is formed. Monitor by TLC.
-
-
Step 2: Cyclization to 1,3,4-Thiadiazole
-
Cool the reaction mixture from Step 1 in an ice bath to 0-5 °C.
-
Slowly and carefully add concentrated sulfuric acid (5-10 mL) dropwise with vigorous stirring, maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid product will precipitate. Neutralize the solution carefully with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure thiadiazole derivative.
-
3. Characterization:
- Confirm the structure using ¹H NMR, ¹³C NMR, IR (look for disappearance of C=S stretch), and Mass Spectrometry.
Visualization of Synthetic Workflow:
Figure 2. Workflow for the synthesis of 1,3,4-thiadiazoles.
Application III: Synthesis of 1,2,3-Triazole Derivatives
Application Note:
The 1,2,3-triazole core is a highly stable and valuable structural motif, famously accessible through the Huisgen 1,3-dipolar cycloaddition, or "click chemistry".[9] Arylsulfonylhydrazides are well-known precursors for the in-situ generation of diazo compounds upon treatment with a base. While this is a common route for some cycloadditions, a more direct approach for building the triazole ring involves multi-component reactions. Literature precedent shows that sulfonylhydrazides (e.g., 4-methylbenzenesulfonohydrazide) can react with anilines and ketones in a non-metal-mediated, three-component reaction to afford highly substituted 1,2,3-triazoles.[10] This strategy allows for the rapid construction of complex molecules from simple precursors, where the sulfonylhydrazide acts as the N2-N3 synthon for the triazole ring.
Quantitative Data Summary:
The table below shows representative yields for three-component syntheses of 1,2,3-triazoles involving sulfonylhydrazides or related cycloadditions.
| Entry | Ketone | Sulfonylhydrazide / Azide | Aniline / Alkyne | Catalyst / Mediator | Yield (%) | Reference |
| 1 | Acetophenone | 4-Methylbenzenesulfonohydrazide | Aniline | I₂ / K₃PO₄ | 92 | [10] |
| 2 | 4-Methoxyacetophenone | 4-Methylbenzenesulfonohydrazide | 4-Toluidine | I₂ / K₃PO₄ | 85 | [10] |
| 3 | Acetophenone | Phenyl Azide | Sodium p-toluenesulfinate | CuCl₂ (aerobic) | 89 | [11] |
| 4 | Phenylacetylene | Phenyl Azide | - | Cu/C (flow) | 96 | [9] |
Experimental Protocol: Three-Component Synthesis of a 1,4,5-Trisubstituted-1H-1,2,3-triazole
This protocol is based on the method developed for the synthesis of 1,4-disubstituted-1,2,3-triazoles using a sulfonylhydrazide.[10]
1. Materials:
-
Aromatic Ketone (e.g., Acetophenone) (1.0 eq)
-
Aniline (1.2 eq)
-
This compound (1.5 eq)
-
Iodine (I₂) (20 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) (solvent)
2. Procedure:
-
To an oven-dried Schlenk tube, add the aromatic ketone (1.0 eq), aniline (1.2 eq), this compound (1.5 eq), Iodine (0.2 eq), and Potassium Phosphate (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DMSO (3-5 mL) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (3 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1,2,3-triazole product.
10. Characterization:
- Confirm the structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization of Logical Relationship:
References
- 1. mdpi.com [mdpi.com]
- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Using 4-Bromobenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development.[1] These techniques are pivotal in creating antibody-drug conjugates (ADCs), fluorescently labeling proteins for imaging, and immobilizing enzymes. A key strategy in bioconjugation is the reaction between a carbonyl group (an aldehyde or ketone) and a hydrazine-containing compound to form a stable hydrazone bond.[2][3] This reaction is highly specific and bioorthogonal, meaning it can proceed in a biological environment without interfering with native biochemical processes.[3]
This document provides detailed application notes and protocols for the use of 4-Bromobenzenesulfonohydrazide as a novel reagent for the bioconjugation of proteins that have been engineered or modified to contain a reactive aldehyde group. The presence of the bromophenyl group offers a potential handle for further downstream modifications via cross-coupling reactions, adding to its versatility.
Principle of the Method
The core of this bioconjugation strategy is the formation of a stable hydrazone linkage between the hydrazide moiety of this compound and an aldehyde group on a target protein. Since aldehydes are generally absent in native proteins, they serve as a unique chemical handle for site-specific modification.[4] An aldehyde can be introduced into a protein through two primary methods:
-
Enzymatic Conversion: Using a genetically encoded "aldehyde tag" (e.g., the Cys-Pro-X-Pro-Arg sequence) which is recognized by a formylglycine-generating enzyme (FGE). FGE oxidizes the cysteine residue within the tag to a formylglycine, which contains a reactive aldehyde.[4]
-
Chemical Oxidation: Mild oxidation of an N-terminal serine or threonine residue using sodium periodate (NaIO₄) can generate a glyoxyl aldehyde.[4]
Once the aldehyde is present on the protein, it can be specifically targeted by the nucleophilic hydrazide of this compound, forming a stable covalent bond.
Application: Site-Specific Labeling of an Aldehyde-Tagged Antibody
This protocol describes the site-specific labeling of an antibody containing a genetically engineered aldehyde tag with this compound. This could be a foundational step in a multi-stage process, for example, where the bromo- group is later used for attaching another molecule of interest.
Data Presentation
The efficiency of hydrazone-based bioconjugation is dependent on several factors including pH, temperature, and reactant concentrations. The following tables provide representative quantitative data for typical hydrazone ligation reactions.
Table 1: Reaction Conditions and Efficiency
| Parameter | Typical Range | Optimal | Notes |
| pH | 5.5 - 7.5 | 6.0 - 6.5 | The reaction is acid-catalyzed, but protein stability must be maintained. |
| Temperature | 4 - 37 °C | 25 °C (Room Temp) | Higher temperatures can increase reaction rate but may compromise protein integrity. |
| Molar Excess of Hydrazide | 5 - 50 equivalents | 20 equivalents | A molar excess drives the reaction to completion. |
| Reaction Time | 2 - 24 hours | 12 - 16 hours | Monitored by SDS-PAGE or mass spectrometry. |
| Conjugation Efficiency | > 80% | > 90% | Dependent on the purity of the protein and accessibility of the aldehyde tag. |
Table 2: Stability of Hydrazone Linkage
| Condition | Stability | Notes |
| Physiological pH (7.4) | High | The hydrazone bond is generally stable under physiological conditions. |
| Acidic pH (< 5.0) | Moderate | Susceptible to hydrolysis over extended periods. |
| Presence of Aniline | N/A | Aniline is often used as a catalyst, but this protocol avoids it for biocompatibility.[5] |
Experimental Protocols
Protocol 1: Generation of Aldehyde-Tagged Antibody
This protocol outlines the general steps for producing a protein with a genetically encoded aldehyde tag in a mammalian expression system, which endogenously expresses FGE.
Materials:
-
Expression plasmid containing the antibody gene fused with an aldehyde tag sequence (e.g., LCTPSR).
-
Mammalian cell line (e.g., HEK293 or CHO).
-
Transfection reagent.
-
Cell culture media and supplements.
-
Protein A affinity chromatography column.
-
Purification buffers (Binding Buffer, Elution Buffer, Neutralization Buffer).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
Methodology:
-
Transfection: Transfect the mammalian cell line with the expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Culture the cells for 5-7 days to allow for protein expression and secretion into the media. The endogenous FGE will convert the cysteine in the aldehyde tag to formylglycine.
-
Harvesting: Centrifuge the cell culture to pellet the cells and collect the supernatant containing the secreted antibody.
-
Purification:
-
Equilibrate a Protein A affinity column with Binding Buffer.
-
Load the supernatant onto the column.
-
Wash the column with Binding Buffer to remove unbound proteins.
-
Elute the antibody using Elution Buffer and collect fractions into tubes containing Neutralization Buffer.
-
-
Buffer Exchange: Dialyze the purified antibody against PBS, pH 7.4 overnight at 4°C to remove elution buffer components.
-
Quantification and Analysis: Determine the antibody concentration using a spectrophotometer (A280) and assess purity by SDS-PAGE. Confirm the presence of the aldehyde group using a commercially available aldehyde detection kit.
Protocol 2: Bioconjugation with this compound
This protocol details the reaction of the aldehyde-tagged antibody with this compound.
Materials:
-
Aldehyde-tagged antibody (from Protocol 1) in PBS, pH 7.4.
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5.
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column).
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Buffer exchange the aldehyde-tagged antibody into the Reaction Buffer (pH 6.5) using a desalting column. Adjust the final protein concentration to 2 mg/mL.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, add the aldehyde-tagged antibody.
-
Add the 10 mM stock solution of this compound to achieve a 20-fold molar excess over the antibody.
-
Gently mix the solution and incubate at room temperature (25°C) for 16 hours with gentle agitation.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound by size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
-
Analysis and Characterization:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm conjugation (a slight shift in molecular weight may be observed).
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Confirm the covalent addition of the this compound moiety by observing the expected mass increase.
-
UV-Vis Spectroscopy: Scan the conjugate to check for any changes in the absorbance spectrum.
-
Visualizations
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Bromobenzenesulfonohydrazide in Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromobenzenesulfonohydrazide as a precursor to a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Detailed protocols for the synthesis of the active azide and its subsequent use in click chemistry are provided, along with quantitative data for representative reactions.
Introduction
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them invaluable tools in drug discovery, bioconjugation, and materials science. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable 1,2,3-triazole linkage, is the most prominent example of click chemistry.
This compound serves as a readily available and stable precursor to 4-bromobenzenesulfonyl azide. This sulfonyl azide is a versatile building block for the synthesis of a diverse array of 1,4-disubstituted-1,2,3-triazoles. The resulting N-sulfonylated triazoles are of significant interest in medicinal chemistry due to their potential biological activities.
The overall synthetic strategy involves a two-step process:
-
Diazotization: Conversion of this compound to 4-bromobenzenesulfonyl azide.
-
Click Chemistry (CuAAC): Copper-catalyzed cycloaddition of the in situ generated or isolated 4-bromobenzenesulfonyl azide with a terminal alkyne.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromobenzenesulfonyl Azide
This protocol details the conversion of this compound to 4-bromobenzenesulfonyl azide via diazotization with sodium nitrite.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ice
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Hydrazide Solution:
-
In a beaker, suspend 1.0 equivalent of this compound in a mixture of distilled water and 2.5-3.0 equivalents of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve 1.05-1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water.
-
-
Diazotization Reaction:
-
Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the hydrazide. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete. The formation of a white precipitate of 4-bromobenzenesulfonyl azide may be observed.
-
-
Isolation and Purification:
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: Do not heat the solution above 30 °C as sulfonyl azides can be thermally unstable.
-
The resulting 4-bromobenzenesulfonyl azide can be used immediately in the next step or stored as a solution in a suitable solvent at low temperature. Solid sulfonyl azides can be explosive and should be handled with extreme care.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the click reaction between 4-bromobenzenesulfonyl azide and a terminal alkyne.
Materials:
-
4-Bromobenzenesulfonyl azide (from Protocol 1)
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional ligand)
-
Solvent: e.g., a mixture of tert-butanol and water (1:1), or dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Reaction vial or flask
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve 1.0 equivalent of the terminal alkyne and 1.0-1.2 equivalents of 4-bromobenzenesulfonyl azide in the chosen solvent system.
-
If using a ligand, add 1-5 mol% of TBTA or THPTA to the mixture.
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.5 M).
-
-
Click Reaction:
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (10-20 mol%).
-
Then, add the copper(II) sulfate solution (1-5 mol%). A color change is typically observed, indicating the formation of the Cu(I) catalyst.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from 30 minutes to several hours.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-(4-bromophenylsulfonyl)-1,2,3-triazole derivative.
-
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of 1,2,3-triazoles using sulfonyl azides in CuAAC reactions. While specific data for 4-bromobenzenesulfonyl azide is limited in the literature, the provided data for analogous sulfonyl azides serves as a strong indicator of expected outcomes.
Table 1: Synthesis of 1-Sulfonyl-1,2,3-triazoles
| Entry | Sulfonyl Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | 4-Toluenesulfonyl azide | Phenylacetylene | CuSO₄·5H₂O, NaAsc | t-BuOH/H₂O | 12 | 95 |
| 2 | 4-Toluenesulfonyl azide | 1-Octyne | CuSO₄·5H₂O, NaAsc | t-BuOH/H₂O | 12 | 91 |
| 3 | 4-Toluenesulfonyl azide | Propargyl alcohol | CuSO₄·5H₂O, NaAsc | t-BuOH/H₂O | 8 | 98 |
| 4 | Benzenesulfonyl azide | Phenylacetylene | CuI | DMF | 6 | 88 |
| 5 | 4-Nitrobenzenesulfonyl azide | 1-Heptyne | CuI, TBTA | CH₂Cl₂ | 4 | 92 |
Data is representative of typical CuAAC reactions with sulfonyl azides and may vary based on specific substrates and reaction conditions.
Visualizations
Diagrams of Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical transformations and experimental workflows described in these application notes.
Caption: Synthesis of 4-Bromobenzenesulfonyl Azide.
Caption: CuAAC Reaction Workflow.
Caption: Simplified CuAAC Catalytic Cycle.
Application Notes and Protocols for Monitoring Reactions with 4-Bromobenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzenesulfonohydrazide is a versatile reagent frequently employed in organic synthesis, particularly in the formation of sulfonylhydrazones and in various coupling reactions. Accurate monitoring of reaction progress is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the desired product. These application notes provide detailed protocols for utilizing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reactions involving this compound.
Reaction Monitoring: Synthesis of N'-(4-chlorobenzylidene)-4-bromobenzenesulfonohydrazide
A common application of this compound is the condensation reaction with aldehydes or ketones to form the corresponding hydrazones. This document will focus on the reaction with 4-chlorobenzaldehyde as a representative example.
Reaction Scheme:
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for monitoring the progress of organic reactions due to its high resolution, sensitivity, and quantitative capabilities.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: An isocratic mobile phase of 60:40 (v/v) acetonitrile:water is typically effective. The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot with 950 µL of the mobile phase in a 1.5 mL HPLC vial. This dilution also serves to precipitate any catalysts or salts that might interfere with the analysis.
-
Vortex the sample and, if necessary, centrifuge to pellet any solids before placing the vial in the autosampler.
-
-
Data Analysis:
-
Identify the retention times for this compound, 4-chlorobenzaldehyde, and the N'-(4-chlorobenzylidene)-4-bromobenzenesulfonohydrazide product by injecting standards of each compound.
-
Monitor the decrease in the peak area of the reactants and the increase in the peak area of the product over time.
-
Calculate the percent conversion by the following formula: % Conversion = [Product Peak Area / (Sum of Reactant and Product Peak Areas)] * 100
-
Quantitative Data Presentation
The following table represents typical data obtained from HPLC monitoring of the reaction between this compound and 4-chlorobenzaldehyde.
| Time (minutes) | This compound (Peak Area) | 4-Chlorobenzaldehyde (Peak Area) | N'-(4-chlorobenzylidene)-4-bromobenzenesulfonohydrazide (Peak Area) | % Conversion |
| 0 | 125,430 | 110,210 | 0 | 0.0 |
| 15 | 98,760 | 85,120 | 52,340 | 22.2 |
| 30 | 75,640 | 63,980 | 98,780 | 41.8 |
| 60 | 45,320 | 38,110 | 155,430 | 65.8 |
| 90 | 22,100 | 18,540 | 198,760 | 84.1 |
| 120 | 8,970 | 7,520 | 223,110 | 94.4 |
| 180 | < 1,000 | < 1,000 | 235,670 | > 99.0 |
Experimental Workflow for HPLC Monitoring
Caption: Workflow for HPLC-based reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing structural information and quantitative data without the need for sample workup. ¹H NMR is particularly useful for tracking the disappearance of reactant signals and the appearance of product signals.
Experimental Protocol: ¹H NMR Monitoring
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: A deuterated solvent in which all reactants and products are soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation:
-
In an NMR tube, dissolve this compound (e.g., 0.05 mmol) in 0.5 mL of the deuterated solvent.
-
Acquire a ¹H NMR spectrum of the starting material.
-
Add a stoichiometric equivalent of 4-chlorobenzaldehyde to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 15 minutes).
-
-
Data Acquisition:
-
Use a standard single-pulse experiment.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.
-
-
Data Analysis:
-
Identify characteristic, well-resolved signals for the reactants and the product. For example:
-
This compound: The -NH₂ protons.
-
4-chlorobenzaldehyde: The aldehydic proton signal around 10 ppm.
-
N'-(4-chlorobenzylidene)-4-bromobenzenesulfonohydrazide: The imine proton (-N=CH-) signal.
-
-
Integrate the chosen signals at each time point.
-
Calculate the relative concentrations and percent conversion based on the integral values.
-
Quantitative Data Presentation
The following table shows representative data from ¹H NMR monitoring.
| Time (minutes) | Integral of Aldehyde Proton (Reactant) | Integral of Imine Proton (Product) | % Conversion |
| 0 | 1.00 | 0.00 | 0.0 |
| 20 | 0.78 | 0.22 | 22.0 |
| 40 | 0.59 | 0.41 | 41.0 |
| 60 | 0.42 | 0.58 | 58.0 |
| 90 | 0.21 | 0.79 | 79.0 |
| 120 | 0.09 | 0.91 | 91.0 |
| 180 | < 0.01 | > 0.99 | > 99.0 |
Reaction Pathway for Sulfonylhydrazone Formation
Caption: Mechanism of sulfonylhydrazone formation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific technique that is particularly useful for identifying and tracking reactants, products, and any reaction intermediates or byproducts, even at very low concentrations.
Experimental Protocol: LC-MS Analysis
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Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a triple quadrupole for MS/MS).
-
LC Conditions: Similar to the HPLC method described above. A gradient elution may be used for better separation of all components.
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MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for these compounds.
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Scan Mode: Full scan mode to identify all ions present. For quantitative analysis, Selected Ion Monitoring (SIM) of the [M+H]⁺ ions of the reactants and product can be used for higher sensitivity.
-
MS/MS (for structural confirmation): If a triple quadrupole or Q-TOF instrument is available, fragmentation of the parent ions can be performed to confirm the identity of the product and any intermediates.
-
-
Sample Preparation: Same as for the HPLC method.
-
Data Analysis:
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Extract ion chromatograms (EICs) for the m/z values corresponding to the protonated molecules ([M+H]⁺) of the reactants and the expected product.
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Monitor the peak areas of the respective EICs over time to determine the reaction progress.
-
Quantitative Data Presentation
The following table shows representative data from LC-MS monitoring using Selected Ion Monitoring (SIM).
| Time (minutes) | This compound ([M+H]⁺ Peak Area) | 4-Chlorobenzaldehyde ([M+H]⁺ Peak Area) | N'-(4-chlorobenzylidene)-4-bromobenzenesulfonohydrazide ([M+H]⁺ Peak Area) | % Conversion |
| 0 | 2.5 x 10⁶ | 2.1 x 10⁶ | 0 | 0.0 |
| 10 | 1.8 x 10⁶ | 1.5 x 10⁶ | 1.1 x 10⁶ | 23.9 |
| 20 | 1.3 x 10⁶ | 1.1 x 10⁶ | 1.9 x 10⁶ | 41.3 |
| 40 | 0.7 x 10⁶ | 0.6 x 10⁶ | 3.1 x 10⁶ | 67.4 |
| 60 | 0.3 x 10⁶ | 0.2 x 10⁶ | 4.0 x 10⁶ | 87.0 |
| 90 | < 0.1 x 10⁶ | < 0.1 x 10⁶ | 4.5 x 10⁶ | > 97.8 |
Logical Flow for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The choice of analytical method for monitoring reactions with this compound depends on the specific requirements of the study. HPLC offers a robust and widely accessible method for quantitative analysis. NMR spectroscopy provides the advantage of in-situ monitoring without the need for sample workup. LC-MS is the most sensitive and specific technique, ideal for identifying intermediates and byproducts. The protocols and data presented here provide a comprehensive guide for researchers to effectively monitor these important chemical transformations.
Troubleshooting & Optimization
Technical Support Center: Wolff-Kishner Reactions with 4-Bromobenzenesulfonohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Bromobenzenesulfonohydrazide in Wolff-Kishner and related reduction reactions of aldehydes and ketones.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over traditional hydrazine hydrate in a Wolff-Kishner reduction?
A1: this compound, an arylsulfonylhydrazide, offers the potential for milder reaction conditions compared to the harsh, high-temperature basic environment required for a classic Wolff-Kishner reaction.[1] The resulting N-sulfonylhydrazone intermediate can often be reduced under gentler conditions, for example, using sodium borohydride (NaBH4) in refluxing methanol, which operates at a much lower temperature (around 68°C) than the typical 200°C of the Wolff-Kishner reduction.[1] This makes it more suitable for substrates that are sensitive to strong bases or high temperatures.
Q2: What is the general mechanism for the reduction of a carbonyl compound using this compound?
A2: The reaction proceeds in two main stages. First, the aldehyde or ketone condenses with this compound to form a 4-bromobenzenesulfonylhydrazone. In the second stage, this intermediate is treated with a reducing agent or base to effect the reduction to a methylene group. The precise mechanism of the second step can vary depending on the reagents and conditions used. Under traditional Wolff-Kishner conditions (strong base, high heat), the mechanism is thought to be similar to the standard reaction, involving the formation of a diimide anion and subsequent loss of nitrogen gas.[2][3] However, with milder reducing agents like NaBH4, the mechanism is different and involves hydride attack.
Q3: Are there any known side reactions specific to the use of this compound?
A3: Yes, the use of arylsulfonylhydrazides like this compound can lead to side reactions not typically observed in the classic Wolff-Kishner reduction. One significant side reaction is the formation of vinyl halides or other elimination products, particularly with hindered ketones. This is often referred to as the Shapiro reaction or a related variant. Additionally, incomplete reduction may occur, leading to the isolation of the stable 4-bromobenzenesulfonylhydrazone intermediate. As with the standard Wolff-Kishner reaction, azine formation can also be a competing side reaction.[2]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Methylene Product
Q: My reaction with this compound is resulting in a low yield of the reduced product, or I am only recovering the starting material.
A: This is a common issue that can arise from several factors. Below is a systematic guide to troubleshooting.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Hydrazone Formation | 1. Pre-form the hydrazone: Isolate the 4-bromobenzenesulfonylhydrazone before proceeding to the reduction step. 2. Catalyze hydrazone formation: Add a catalytic amount of acid (e.g., acetic acid) during the condensation step. 3. Increase reaction time/temperature: For sterically hindered carbonyls, prolong the reaction time or moderately increase the temperature for the condensation. | The formation of the sulfonylhydrazone is a prerequisite for the reduction. Steric hindrance can slow down this step significantly.[2] Pre-forming the hydrazone ensures this step is complete before attempting the reduction. |
| Suboptimal Reduction Conditions | 1. Verify base strength and temperature: If attempting a traditional Wolff-Kishner, ensure a sufficiently strong base (e.g., KOH, NaH) and high temperature (typically >180°C) are used.[4] 2. Consider milder reducing agents: For base-sensitive substrates, switch to a milder reducing system like NaBH4 in a suitable solvent (e.g., methanol, THF). | The decomposition of the sulfonylhydrazone to the desired product is highly dependent on the reaction conditions. The choice between harsh basic conditions and milder hydride reagents is critical. |
| Decomposition of the Reagent | 1. Check the quality of this compound: Use a fresh, pure sample. 2. Avoid excessive heat during hydrazone formation: While some heat may be necessary, prolonged exposure to high temperatures before the addition of the reducing agent could lead to decomposition. | The thermal stability of the reagent is crucial for its effectiveness. |
Issue 2: Formation of Unexpected Side Products
Q: I am observing significant amounts of an olefin or vinyl halide in my reaction mixture.
A: The formation of elimination products is a known side reaction pathway for sulfonylhydrazones.
| Potential Cause | Troubleshooting Step | Rationale |
| Shapiro-type Elimination | 1. Modify the base and solvent system: The choice of base and solvent can influence the partitioning between reduction and elimination pathways. For example, using an aprotic solvent might favor elimination. 2. Lower the reaction temperature: Higher temperatures can promote elimination reactions. | Arylsulfonylhydrazones of hindered ketones are particularly prone to elimination reactions to form alkenes. This is a well-established alternative reaction pathway. |
| Rearrangement Reactions | 1. Analyze the structure of the starting material: Substrates prone to carbocation rearrangements might undergo skeletal changes during the reaction, especially under certain conditions. | While the Wolff-Kishner reduction itself does not typically involve carbocationic intermediates, alternative pathways with sulfonylhydrazides might. |
Experimental Protocols
Protocol 1: General Procedure for the Formation of a 4-Bromobenzenesulfonylhydrazone
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Dissolve the carbonyl compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
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Add this compound (1.05 eq).
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Add a catalytic amount of acetic acid (e.g., 1-2 drops).
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Stir the reaction mixture at room temperature or gentle reflux (e.g., 50-60°C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the mixture to induce crystallization of the 4-bromobenzenesulfonylhydrazone.
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Isolate the solid product by filtration , wash with cold solvent, and dry under vacuum.
Protocol 2: Modified Wolff-Kishner Reduction of a 4-Bromobenzenesulfonylhydrazone with NaBH4
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Suspend the isolated 4-bromobenzenesulfonylhydrazone (1.0 eq) in methanol.
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Add sodium borohydride (NaBH4) (4.0-6.0 eq) portion-wise at 0°C.
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Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction mixture and carefully quench with water and then acidify with dilute HCl.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: Generalized mechanism of the Wolff-Kishner type reaction with this compound.
References
Technical Support Center: 4-Bromobenzenesulfonohydrazide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 4-bromobenzenesulfonohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a key reagent in several important organic transformations. Its primary applications include:
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Shapiro Reaction: Used to convert aldehydes and ketones into alkenes. This reaction proceeds through the formation of a vinyllithium intermediate, which can then be quenched with an electrophile.[1][2]
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Eschenmoser-Tanabe Fragmentation: Employed in the fragmentation of α,β-epoxyketones to yield alkynes and carbonyl compounds.[3]
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Synthesis of Heterocycles: It serves as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds.
Q2: What are the common side products observed in Shapiro reactions using this compound?
A2: Several side products can form during a Shapiro reaction with this compound, leading to reduced yields of the desired alkene. These include:
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Debrominated Products: The organolithium base can facilitate a halogen-metal exchange with the bromine atom on the aromatic ring, leading to products lacking the bromo substituent.
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Reduced Arenes: The aryl group of the sulfonohydrazide can be reduced.
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Alkylated/Arylated Base: The organolithium reagent can be alkylated or arylated.
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Protonated Vinyllithium Intermediate: If the reaction is not properly quenched with an electrophile, the vinyllithium intermediate can be protonated by trace amounts of water or other protic sources during workup, leading to the corresponding alkene.
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Formation of 4-Bromobenzenesulfinic Acid: Decomposition of the 4-bromobenzenesulfonyl group can lead to the formation of 4-bromobenzenesulfinic acid or its salt.
Q3: How can I minimize the formation of side products in a Shapiro reaction?
A3: Minimizing side products requires careful control of reaction conditions:
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Temperature: Maintain a low temperature (typically -78 °C) during the addition of the organolithium base to prevent unwanted side reactions.
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Inert Atmosphere: The reaction is highly sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
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Purity of Reagents: Use pure and dry solvents and reagents. Traces of water can quench the organolithium reagent and the vinyllithium intermediate.
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Rate of Addition: Add the organolithium base slowly and dropwise to the solution of the 4-bromobenzenesulfonylhydrazone to maintain a low concentration of the base and minimize side reactions.
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Choice of Base: While n-butyllithium is common, other bases like sec-butyllithium or tert-butyllithium can sometimes offer better selectivity, although they are more reactive.
Q4: What causes low yields in the Eschenmoser-Tanabe fragmentation, and how can they be improved?
A4: Low yields in the Eschenmoser-Tanabe fragmentation can stem from several factors:
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Incomplete Hydrazone Formation: The initial condensation of this compound with the α,β-epoxyketone may not go to completion. Using a catalytic amount of acid can facilitate this step.
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Substrate Decomposition: The starting materials or the hydrazone intermediate may be unstable under the reaction conditions.
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Steric Hindrance: Highly substituted α,β-epoxyketones can react slowly, leading to lower yields.
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Alternative Reaction Pathways: The intermediate may undergo other reactions instead of the desired fragmentation.
To improve yields, consider optimizing the reaction time, temperature, and the amount of catalyst used. Ensuring the purity of the starting materials is also crucial.
Troubleshooting Guides
Shapiro Reaction: Low Yield or No Product
| Symptom | Possible Cause | Troubleshooting Steps |
| No reaction or incomplete consumption of starting material | Inactive organolithium reagent. | Titrate the organolithium reagent before use to determine its exact concentration. |
| Insufficient amount of organolithium reagent. | Use at least two equivalents of the organolithium base. | |
| Reaction temperature is too low. | While starting at -78 °C is standard, some systems may require warming to proceed. Monitor the reaction by TLC. | |
| Formation of multiple unidentified products | Presence of air or moisture. | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled, dry solvents. |
| Decomposition of the 4-bromobenzenesulfonylhydrazone. | Prepare the hydrazone fresh before use. | |
| Side reactions with the organolithium base. | Add the organolithium reagent slowly at -78 °C. Consider using a different organolithium reagent (e.g., s-BuLi, t-BuLi) or adding a co-solvent like TMEDA. | |
| Desired alkene is formed, but the yield is low | Inefficient quenching of the vinyllithium intermediate. | Ensure the electrophile is added at low temperature before warming the reaction mixture. |
| Product loss during workup and purification. | Use careful extraction techniques. The desired alkene may be volatile. Column chromatography on silica gel is a common purification method. | |
| Formation of a significant amount of debrominated product | Halogen-metal exchange. | Use a less reactive organolithium reagent or perform the reaction at a lower temperature. |
Eschenmoser-Tanabe Fragmentation: Low Yield or Complex Mixture
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Inefficient hydrazone formation. | Add a catalytic amount of a mild acid (e.g., acetic acid) to promote the condensation. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and adjust the reaction time and temperature accordingly. | |
| Formation of a complex mixture of products | Decomposition of starting material or intermediate. | Ensure the purity of the α,β-epoxyketone. Perform the reaction at the lowest effective temperature. |
| The hydrazone is not fragmenting as expected. | Ensure the reaction conditions are suitable for fragmentation (e.g., presence of a mild acid or base). | |
| Desired alkyne is not the major product | Alternative rearrangement or side reactions. | This may be substrate-dependent. Consider using alternative fragmentation methods. |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromobenzenesulfonylhydrazone
This protocol describes the general procedure for the synthesis of a 4-bromobenzenesulfonylhydrazone from a ketone.
Materials:
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Ketone
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This compound
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Ethanol (or other suitable solvent)
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Glacial acetic acid (catalyst)
Procedure:
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Dissolve the ketone (1.0 eq) in ethanol in a round-bottom flask.
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Add this compound (1.0-1.2 eq).
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Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
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Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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The 4-bromobenzenesulfonylhydrazone product will often precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
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Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Shapiro Reaction
This protocol outlines a general procedure for the Shapiro reaction using a 4-bromobenzenesulfonylhydrazone.
Materials:
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4-Bromobenzenesulfonylhydrazone
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Anhydrous tetrahydrofuran (THF) or diethyl ether
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n-Butyllithium (n-BuLi) in hexanes
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Electrophile (e.g., water, alkyl halide)
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Saturated aqueous ammonium chloride solution
Procedure:
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Under an inert atmosphere (argon or nitrogen), add the 4-bromobenzenesulfonylhydrazone (1.0 eq) to a flame-dried round-bottom flask.
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Add anhydrous THF or diethyl ether via syringe.
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Cool the resulting suspension or solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (at least 2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
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After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified time, then slowly warm to 0 °C or room temperature. The formation of the vinyllithium is often indicated by a color change.
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Cool the reaction mixture back to -78 °C and quench the reaction by the slow addition of the desired electrophile.
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Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 3: Eschenmoser-Tanabe Fragmentation
This protocol provides a general procedure for the Eschenmoser-Tanabe fragmentation.
Materials:
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α,β-Epoxyketone
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This compound
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Dichloromethane (DCM) or other suitable solvent
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Acetic acid
Procedure:
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Dissolve the α,β-epoxyketone (1.0 eq) and this compound (1.0-1.2 eq) in dichloromethane in a round-bottom flask.
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Add acetic acid (1.0-2.0 eq).
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Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction may take several hours to days to complete.
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Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
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Wash the organic layer with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting alkyne and carbonyl compound by column chromatography on silica gel.
Visualizing Reaction Pathways
To aid in understanding the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.
Caption: Shapiro Reaction Pathway and Common Side Products.
Caption: Eschenmoser-Tanabe Fragmentation Pathway.
Caption: General Troubleshooting Workflow for Reactions.
References
Technical Support Center: Purification of 4-Bromobenzenesulfonohydrazide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 4-Bromobenzenesulfonohydrazide and its derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Problem 1: Low Yield of Purified Product
| Possible Cause | Suggested Solution |
| Incomplete Crystallization | Ensure the solution is sufficiently cooled for an adequate amount of time. An ice bath can be used to maximize crystal formation after initial cooling to room temperature. |
| Excessive Solvent Usage | Use the minimum amount of hot solvent required to dissolve the crude product. Concentrating the mother liquor and cooling again may yield a second crop of crystals. |
| Premature Crystallization | If performing hot filtration, preheat the funnel and filter paper to prevent the product from crystallizing prematurely. |
| Product Loss During Washing | Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the purified product. |
| Side Reactions During Synthesis | Hydrolysis of the starting 4-bromobenzenesulfonyl chloride can occur in the presence of moisture, leading to the formation of the unreactive 4-bromobenzenesulfonic acid and reducing the overall yield. Ensure all glassware is dry and use anhydrous solvents. |
Problem 2: Product "Oils Out" During Recrystallization
| Possible Cause | Suggested Solution |
| High Impurity Level | The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil. Consider a preliminary purification step like column chromatography. |
| Solution is Too Concentrated | The concentration of the solute is too high for crystal lattice formation to occur properly. Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent. |
| Cooling Rate is Too Fast | Rapid cooling can prevent the molecules from orienting themselves into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem 3: Persistent Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Co-crystallization of Impurities | The impurity has similar solubility properties to the desired product. Attempt recrystallization with a different solvent system or consider purification by column chromatography. |
| Incomplete Removal of Starting Materials | Unreacted starting materials, such as 4-bromobenzenesulfonyl chloride or the corresponding hydrazine, may persist. Optimize reaction conditions to ensure complete conversion. Washing the crude product before recrystallization may also help. |
| Formation of Side-Products | Side reactions can lead to impurities that are difficult to remove. For example, the reaction of 4-bromobenzenesulfonyl chloride with two equivalents of hydrazine can lead to the formation of a disubstituted hydrazine. Careful control of stoichiometry is crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound derivatives?
A1: Common impurities include unreacted starting materials such as 4-bromobenzenesulfonyl chloride and the respective hydrazine, the hydrolysis product 4-bromobenzenesulfonic acid, and side-products formed during the reaction. In syntheses of related sulfonamides, unreacted precursors like sulfapyridine have been identified as contaminants[1].
Q2: What are suitable solvent systems for the recrystallization of this compound derivatives?
A2: Ethanol/water and methanol/water mixtures are often effective for the recrystallization of sulfonohydrazides and their derivatives[2]. The choice of solvent will depend on the specific derivative's polarity. It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.
Q3: How can I effectively remove colored impurities?
A3: Treating the hot solution with a small amount of activated charcoal before filtration can effectively adsorb colored impurities. However, be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.
Q4: When should I consider using column chromatography instead of recrystallization?
A4: Column chromatography is recommended when recrystallization fails to remove impurities effectively, when the product is an oil, or when separating a complex mixture of products. It is a more powerful technique for separating compounds with different polarities.
Q5: What analytical techniques are suitable for assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound derivatives, with reported purities for similar compounds reaching over 98%[2]. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and confirm the structure of the desired compound. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of the purification.
Quantitative Data
The following table summarizes purity data for a related benzohydrazide derivative, illustrating the effectiveness of recrystallization. Researchers can use this as a template to record their own purification results.
| Compound | Purification Method | Solvent System | Purity (%) | Reference |
| N′-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | Recrystallization | Methanol-Water | 98.44 | [2] |
| Your this compound Derivative |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in a minimum amount of a suitable hot solvent (e.g., ethanol).
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound should crystallize out of the solution.
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Cooling: To maximize the yield, cool the flask in an ice bath for at least 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
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Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
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Column Packing: Carefully pack a chromatography column with the silica gel slurry.
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Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a less polar solvent) and load it onto the top of the silica gel bed.
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Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
References
Technical Support Center: Optimizing Reaction Yield for 4-Bromobenzenesulfonohydrazide Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromobenzenesulfonohydrazide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance your reaction yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yields can be attributed to several factors. Here are the most common causes and their solutions:
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Incomplete Reaction: The reaction between 4-bromobenzenesulfonyl chloride and hydrazine hydrate may not have gone to completion.
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Solution: Ensure the reaction is stirred for a sufficient duration. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended. An extended reaction time or a slight increase in temperature (while carefully monitoring for side reactions) may be beneficial.
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter.
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Solution: The reaction is typically exothermic. It is crucial to control the initial temperature, often by cooling the reaction mixture in an ice bath during the addition of hydrazine hydrate. After the initial addition, allowing the reaction to proceed at room temperature or with gentle heating can drive it to completion.
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-
Improper Stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield.
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Solution: Using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) can help to ensure the complete consumption of the 4-bromobenzenesulfonyl chloride.
-
-
Hydrolysis of Starting Material: 4-Bromobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to 4-bromobenzenesulfonic acid.
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Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent hydrolysis.
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Question 2: My final product is impure. What are the likely side products and how can I avoid them?
Answer: The primary impurities are typically unreacted starting materials or side-reaction products.
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Unreacted 4-Bromobenzenesulfonyl Chloride: This can occur if the reaction is incomplete.
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Avoidance: As mentioned above, using a slight excess of hydrazine hydrate and ensuring sufficient reaction time can minimize this.
-
-
4-Bromobenzenesulfonic Acid: This forms from the hydrolysis of the sulfonyl chloride.
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Avoidance: Strict anhydrous conditions are necessary to prevent this side product.
-
-
Bis(4-bromobenzenesulfonyl)hydrazine: The formation of a disubstituted hydrazine is a possible side reaction.
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Avoidance: Adding the 4-bromobenzenesulfonyl chloride solution slowly to the hydrazine hydrate solution can favor the formation of the desired monosubstituted product.
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Question 3: I am having difficulty with the workup and purification of my product. What is the best approach?
Answer: Proper workup and purification are essential for obtaining a high-purity product.
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Isolation: The product often precipitates from the reaction mixture upon completion or with the addition of water.
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Procedure: The precipitated solid can be collected by vacuum filtration. Washing the solid with cold water can help remove any remaining hydrazine hydrate and other water-soluble impurities.
-
-
Purification: Recrystallization is the most common method for purifying this compound.
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Solvent Selection: A suitable solvent for recrystallization is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a good choice.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to induce crystallization. The pure crystals can then be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis involves the reaction of 4-bromobenzenesulfonyl chloride with hydrazine hydrate. The sulfonyl chloride is a reactive electrophile, and the hydrazine acts as a nucleophile, displacing the chloride to form the sulfonohydrazide.
Q2: What solvents are suitable for this reaction?
A2: Solvents such as tetrahydrofuran (THF), ethanol, and methanol are commonly used for the synthesis of aryl sulfonohydrazides. The choice of solvent can influence the reaction rate and the ease of product isolation.
Q3: Is the addition of a base necessary?
A3: The reaction produces hydrochloric acid (HCl) as a byproduct. While hydrazine hydrate is itself a base and can neutralize the HCl, in some protocols for similar syntheses, a non-nucleophilic base like triethylamine or pyridine is added to scavenge the acid, which can help to drive the reaction to completion and prevent unwanted side reactions.
Q4: How should I store this compound?
A4: this compound should be stored in a cool, dry place, away from moisture and light. It is a stable solid under normal storage conditions.
Data Presentation
The following tables summarize the key reaction parameters and their impact on the synthesis of this compound. The data is based on general principles for aryl sulfonohydrazide synthesis and should be used as a guide for optimization.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Expected Yield | Purity | Notes |
| 0-5 (initial addition) | - | High | Helps to control the initial exothermic reaction and minimize side product formation. |
| 20-25 (room temp) | Good to Excellent | High | A common temperature for the main reaction period. |
| 40-50 | Potentially Higher | Moderate to Low | May increase reaction rate but also promotes the formation of impurities. |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Expected Yield | Product Isolation | Notes |
| Tetrahydrofuran (THF) | Good to Excellent | Precipitation with water | Good for dissolving reactants; workup requires an anti-solvent. |
| Ethanol | Good | Crystallization on cooling | Product may have some solubility, potentially affecting isolated yield. |
| Methanol | Good | Crystallization on cooling | Similar to ethanol, but the product may be more soluble. |
Table 3: Effect of Reactant Molar Ratio on Yield
| Molar Ratio (Hydrazine : Sulfonyl Chloride) | Expected Yield | Purity | Notes |
| 1 : 1 | Moderate | Moderate | Risk of unreacted sulfonyl chloride. |
| 1.1 : 1 | Good | High | Slight excess of hydrazine helps drive the reaction to completion. |
| 2 : 1 | Good to Excellent | High | Larger excess of hydrazine can act as a base and ensure full conversion. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of aryl sulfonohydrazides and should be optimized for specific laboratory conditions.
Materials:
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4-Bromobenzenesulfonyl chloride
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Hydrazine hydrate (e.g., 85% solution in water)
-
Tetrahydrofuran (THF), anhydrous
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromobenzenesulfonyl chloride (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the stirred solution to 0-5 °C using an ice bath.
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In the dropping funnel, prepare a solution of hydrazine hydrate (1.1 - 1.5 equivalents) in a small amount of water.
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Add the hydrazine hydrate solution dropwise to the cooled THF solution of the sulfonyl chloride over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 2-4 hours at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly add distilled water to the reaction mixture with vigorous stirring. This will cause the this compound to precipitate as a white solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Dry the product under vacuum to obtain the crude this compound.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.
Mandatory Visualization
Caption: Synthesis of this compound from its precursors.
Caption: Step-by-step workflow for the synthesis and purification.
Caption: A decision tree to diagnose and resolve low reaction yield.
Technical Support Center: Improving the Efficiency of 4-Bromobenzenesulfonohydrazide Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 4-Bromobenzenesulfonohydrazide derivatization. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the derivatization of aldehydes and ketones with this compound to form the corresponding hydrazones.
Issue 1: Low or No Yield of the Desired Hydrazone Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion. - Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can increase the reaction rate. However, be cautious as excessive heat can lead to side product formation.[1] - Acid Catalysis: The formation of hydrazones is often accelerated by the presence of a catalytic amount of acid.[1] A few drops of acetic acid can significantly improve the reaction rate.[1] |
| Unfavorable pH | The pH of the reaction medium is critical for efficient hydrazone formation. The optimal pH range is typically between 4 and 6.[2][3] - Too Acidic (pH < 4): The hydrazine nucleophile becomes protonated, reducing its nucleophilicity and slowing down the initial addition step.[2][3] - Too Basic or Neutral (pH > 6): There is an insufficient concentration of protons to effectively catalyze the dehydration of the intermediate carbinolamine.[2] |
| Poor Reagent Quality | Impurities in either the this compound or the carbonyl compound can interfere with the reaction. Ensure the purity of your starting materials. If necessary, purify the reagents before use. |
| Steric Hindrance | Aldehydes are generally more reactive than ketones. Bulky substituents on either the carbonyl compound or the hydrazine can slow down the reaction. For less reactive substrates, increasing the reaction time and/or temperature may be necessary. |
| Hydrolysis of Product | Hydrazone formation is a reversible reaction. The presence of water can drive the equilibrium back towards the starting materials.[2] - Water Removal: For reactions that are particularly sensitive to hydrolysis, consider using a Dean-Stark apparatus to remove water as it is formed. - Workup Conditions: During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. A neutral or slightly basic wash is recommended to remove any excess acid catalyst.[1] |
Issue 2: Formation of Significant Side Products
| Side Product | Cause and Prevention |
| Azine Formation | The formation of an azine (R₂C=N-N=CR₂) can occur when the initially formed hydrazone reacts with a second molecule of the carbonyl compound.[1][2] - Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of this compound.[1] - Slow Addition: Add the carbonyl compound slowly to the solution of the hydrazide to avoid localized excesses of the carbonyl reactant.[1] |
| Degradation Products | Hydrazones can be susceptible to oxidation, especially if exposed to air and light for extended periods.[1] Residual acid or base from the synthesis can also catalyze degradation.[1] - Inert Atmosphere: Store the purified hydrazone under an inert atmosphere (e.g., nitrogen or argon).[1] - Protection from Light: Store in an amber vial or otherwise protect from light.[1] - Low Temperature: Store at a low temperature to minimize degradation.[1] |
Issue 3: Difficulty in Product Isolation and Purification
| Problem | Suggested Solution |
| Product is an Oil | If the hydrazone product is an oil and does not crystallize, purification by silica gel column chromatography is a suitable alternative.[1] |
| Presence of E/Z Isomers | The C=N double bond in the hydrazone can lead to the formation of geometric isomers (E/Z). The ratio of these isomers can be influenced by reaction conditions such as pH and temperature.[2] - Chromatographic Separation: If the isomers do not co-elute, they can be separated by column chromatography or HPLC. - Characterization: 2D NMR techniques may be necessary to fully characterize the individual isomers.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound derivatization?
A1: The optimal pH for hydrazone formation is typically in the slightly acidic range of 4 to 6.[2][3] This provides a balance between having a sufficiently nucleophilic hydrazine and enabling efficient acid-catalyzed dehydration of the carbinolamine intermediate.[2]
Q2: How can I monitor the progress of the derivatization reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will allow you to determine when the starting materials have been consumed and the reaction is complete.
Q3: My this compound is old. Can I still use it?
A3: It is recommended to use pure starting materials for the best results. If you suspect the quality of your this compound has degraded, it is advisable to either purify it or use a fresh batch. Impurities can lead to low yields and the formation of side products.
Q4: Are there any safety precautions I should take when working with hydrazides?
A4: Yes, hydrazine and its derivatives are often toxic and can be corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Q5: What is the typical reaction time and temperature for this derivatization?
A5: Reaction times can vary from minutes to several hours, depending on the reactivity of the carbonyl compound.[4] Many derivatizations can be carried out at room temperature, while others may require gentle heating (e.g., 40-60°C) to proceed at a reasonable rate.[1] It is best to monitor the reaction to determine the optimal time and temperature for your specific substrate.
Quantitative Data Summary
The following tables summarize typical reaction conditions and parameters that can be optimized for hydrazone formation, based on data from analogous derivatization reactions. These should be used as a starting point for optimization.
Table 1: Effect of pH on Hydrazone Formation Rate
| pH Range | Effect on Reaction Rate | Reason |
| < 4 | Very Slow | The hydrazine is protonated, reducing its nucleophilicity.[2][3] |
| 4 - 6 | Optimal | Good balance between nucleophilicity and acid catalysis. [2][3] |
| > 6 | Very Slow | Insufficient acid to catalyze the dehydration step.[2] |
Table 2: General Optimization Parameters for Derivatization Reactions
| Parameter | Range for Optimization | Notes |
| Temperature | Room Temperature to 65°C | Higher temperatures can increase reaction rate but may also promote side reactions.[5][6] |
| Reaction Time | 30 minutes to 72 hours | Highly dependent on the reactivity of the carbonyl compound. Monitor reaction progress.[4][6] |
| Reagent Molar Ratio | 1:1 to 1:200 (Carbonyl:Hydrazide) | A slight excess of the hydrazide is often used to ensure complete derivatization and minimize azine formation.[1][4] |
| Solvent | Ethanol, Methanol, Acetonitrile | The choice of solvent depends on the solubility of the reactants.[4][6] |
Experimental Protocols
General Protocol for this compound Derivatization
-
Dissolution of Reactants:
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In a suitable reaction vessel, dissolve the aldehyde or ketone in an appropriate solvent (e.g., ethanol, methanol, or acetonitrile).
-
In a separate container, dissolve 1.1 to 1.2 molar equivalents of this compound in the same solvent.
-
-
Reaction Setup:
-
Slowly add the this compound solution to the stirred solution of the carbonyl compound at room temperature.
-
Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to the reaction mixture.
-
-
Reaction and Monitoring:
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature if it was heated.
-
If a precipitate has formed, collect the product by filtration. Wash the solid with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude hydrazone.[1]
-
Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.[1]
-
Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, IR, and melting point).
-
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: General mechanism of acid-catalyzed hydrazone formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
stability issues with 4-Bromobenzenesulfonohydrazide under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of 4-Bromobenzenesulfonohydrazide in chemical synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability issues and challenges encountered during reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: To ensure the stability and integrity of this compound, it is recommended to store the compound at -20°C.
Q2: What are the known incompatibilities of this compound?
A: this compound is known to be incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent decomposition and potential side reactions.
Q3: What are the expected hazardous decomposition products of this compound?
A: Under thermal decomposition or in the presence of certain reagents, this compound can decompose to produce hazardous products including carbon oxides, hydrogen bromide, and sulfur oxides.
Q4: In which common reaction is this compound utilized?
A: this compound is a key reagent in the Shapiro reaction, where it is used to convert ketones and aldehydes into alkenes through a tosylhydrazone intermediate.[1][2] This reaction typically involves decomposition of the hydrazone in the presence of a strong base.[1][2]
Troubleshooting Guide: Stability Issues in Reactions
This guide addresses common stability-related problems that may arise when using this compound in your experiments, particularly in the context of the Shapiro reaction.
Problem 1: Low or No Yield of the Desired Alkene Product
Possible Cause A: Decomposition of this compound by Base
-
Explanation: The Shapiro reaction requires a strong base, typically two equivalents of an organolithium reagent like n-butyllithium, to deprotonate the hydrazone intermediate.[1][2] this compound itself is susceptible to decomposition in the presence of strong bases. Premature addition or localized high concentrations of the base can lead to degradation of the starting material before the desired reaction can occur.
-
Troubleshooting Steps:
-
Slow Addition of Base: Add the organolithium reagent dropwise to the reaction mixture at a low temperature (e.g., -78°C) to maintain control over the reaction and minimize localized heating.
-
Proper Mixing: Ensure efficient stirring to disperse the base quickly and prevent localized degradation of the hydrazone.
-
Use of a Suitable Solvent: Employing an appropriate aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, can help to solvate the reagents and intermediates, potentially mitigating side reactions.
-
Possible Cause B: Thermal Instability
-
Troubleshooting Steps:
-
Maintain Low Temperatures: Conduct the reaction at the recommended low temperatures for the Shapiro reaction, typically between -78°C and 0°C.
-
Avoid Localized Heating: As mentioned above, slow addition of reagents and efficient stirring are crucial to prevent hot spots in the reaction mixture.
-
Monitor Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of thermal decomposition.
-
Problem 2: Formation of Unexpected Side Products
Possible Cause A: Side Reactions with Organolithium Reagents
-
Explanation: Organolithium reagents are highly reactive and can participate in side reactions other than the intended deprotonation. For example, they can add to carbonyl groups or other electrophilic sites in the substrate if the hydrazone formation is incomplete or if there are other reactive functional groups present. In the Shapiro reaction, styrene and gaseous nitrogen can be byproducts.[1]
-
Troubleshooting Steps:
-
Ensure Complete Hydrazone Formation: Before adding the organolithium reagent, ensure that the reaction between the ketone/aldehyde and this compound to form the hydrazone is complete. This can be monitored by techniques like TLC or NMR.
-
Protect Reactive Functional Groups: If your substrate contains other functional groups that are sensitive to strong bases or nucleophiles, consider using appropriate protecting groups.
-
Possible Cause B: Influence of Solvent
-
Explanation: The choice of solvent can influence the reaction pathway and stability of intermediates. Protic solvents (e.g., alcohols, water) are generally incompatible with the Shapiro reaction as they will quench the organolithium reagent. Polar aprotic solvents are preferred as they can solvate cations, potentially enhancing the reactivity of the base.
-
Troubleshooting Steps:
-
Use Anhydrous Aprotic Solvents: Always use dry, aprotic solvents such as THF or diethyl ether to prevent quenching of the organolithium reagent and unwanted side reactions.
-
Consider Solvent Polarity: The polarity of the aprotic solvent can influence the reaction rate and selectivity. Experiment with different aprotic solvents if side reactions persist.
-
Data Presentation
Currently, specific quantitative data on the thermal decomposition and pH stability of this compound is not available in the reviewed literature. The information provided is based on the known reactivity of this class of compounds and its application in the Shapiro reaction.
Experimental Protocols
General Protocol for the Shapiro Reaction using this compound:
-
Hydrazone Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting ketone or aldehyde in a suitable solvent (e.g., methanol or ethanol).
-
Add one equivalent of this compound.
-
Optionally, a catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC or other appropriate analytical methods).
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Isolate the hydrazone by filtration or extraction.
-
-
Alkene Formation:
-
Under an inert atmosphere, dissolve the dried hydrazone in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add at least two equivalents of an organolithium reagent (e.g., n-butyllithium in hexanes) dropwise to the stirred solution, maintaining the low temperature.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
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Quench the reaction by carefully adding water or an aqueous solution of an electrophile if a functionalized alkene is desired.
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Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.
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Purify the crude product by column chromatography or distillation.
-
Visualizations
References
Technical Support Center: 4-Bromobenzenesulfonohydrazide Synthesis
Welcome to the technical support center for the synthesis of 4-Bromobenzenesulfonohydrazide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to effectively manage and control impurities during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities include unreacted starting material (4-bromobenzenesulfonyl chloride), the hydrolysis product of the starting material (4-bromobenzenesulfonic acid), and the over-reaction product, N,N'-di-(4-bromobenzenesulfonyl)hydrazide.[1][2][3] Depending on the quality of the starting materials and reaction conditions, other byproducts may also be present.
Q2: What causes the formation of the N,N'-di-(4-bromobenzenesulfonyl)hydrazide impurity?
A2: This "dimeric" impurity is formed when one molecule of hydrazine reacts with two molecules of 4-bromobenzenesulfonyl chloride. This typically occurs when the local concentration of the sulfonyl chloride is significantly higher than that of hydrazine during the reaction.[4] To minimize its formation, it is crucial to use an excess of hydrazine and to add the sulfonyl chloride solution slowly to the hydrazine solution.[4]
Q3: My final product has a low melting point and appears broad. What is the likely cause?
A3: A low and broad melting point range is a classic indicator of impurities. The presence of unreacted starting materials, hydrolysis byproducts, or N,N'-di-substituted hydrazide can depress the melting point.[3] We recommend purifying the product, typically via recrystallization, and verifying its purity using an analytical technique like HPLC.[3][5]
Q4: How can I detect and quantify the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis, as it can separate and quantify the main product and various impurities.[3][5] Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy can help in structural elucidation and identifying impurities, while melting point analysis offers a rapid, qualitative assessment of purity.[3]
Q5: The reaction yield is consistently low. What factors could be contributing to this?
A5: Low yields can result from several factors: incomplete reaction, decomposition of the product or starting material, and mechanical losses during workup and purification.[6] Ensure that the reaction temperature is controlled, as excessive heat can lead to decomposition.[6] Using a sufficient excess of hydrazine and ensuring efficient stirring can help drive the reaction to completion.[4] Also, careful extraction and recrystallization steps are necessary to maximize product recovery.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of N,N'-di-(4-bromobenzenesulfonyl)hydrazide detected | 1. Insufficient excess of hydrazine. 2. Addition of hydrazine to sulfonyl chloride (reverse addition). 3. Poor mixing, creating localized areas of high sulfonyl chloride concentration. | 1. Use a larger excess of hydrazine hydrate (e.g., 2.2 equivalents or more).[2] 2. Always add the 4-bromobenzenesulfonyl chloride (or its solution) slowly to the vigorously stirred hydrazine solution.[4] 3. Ensure efficient mechanical stirring throughout the addition process. |
| Product fails to crystallize or oils out during precipitation | 1. Presence of significant impurities. 2. Supersaturation of the solution. 3. Incorrect solvent/anti-solvent ratio. | 1. Purify the crude product by dissolving it in a minimal amount of a hot solvent (e.g., methanol) and filtering off any insolubles before adding the anti-solvent (water).[2] 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. 3. Chill the mixture in an ice bath or refrigerator for an extended period to promote crystallization.[2] |
| Presence of 4-Bromobenzenesulfonic acid in the final product | 1. The starting 4-bromobenzenesulfonyl chloride was partially hydrolyzed due to improper storage or exposure to moisture.[7] 2. Hydrolysis occurred during the reaction or workup. | 1. Use fresh, high-purity 4-bromobenzenesulfonyl chloride and store it under anhydrous conditions. 2. During the aqueous workup, perform extractions quickly and at a low temperature to minimize hydrolysis. An alkaline wash can help remove the acidic impurity. |
| Final product is discolored (e.g., yellow or brown) | 1. Formation of colored degradation products due to excessive heat. 2. Impurities present in the starting materials. | 1. Maintain the recommended reaction temperature (e.g., 10-20°C).[2] 2. Purify the final product by recrystallization. The use of activated carbon during recrystallization can sometimes help remove colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure is adapted from established methods for analogous sulfonyl hydrazides.[2]
-
Setup: Equip a three-necked round-bottomed flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Reagents: Place 4-bromobenzenesulfonyl chloride (1.05 moles) and tetrahydrofuran (THF, 350 mL) into the flask.
-
Cooling: Cool the stirred mixture to 10–15°C using an ice bath.
-
Addition: Prepare a solution of 85% hydrazine hydrate (2.22 moles) in water. Add this solution dropwise via the dropping funnel to the sulfonyl chloride solution, ensuring the internal temperature is maintained between 10° and 20°C.
-
Reaction: After the addition is complete, continue stirring the mixture for an additional 15-20 minutes.
-
Workup: Transfer the reaction mixture to a separatory funnel. Remove and discard the lower aqueous layer.
-
Precipitation: Stir the upper THF layer vigorously while slowly adding two volumes of distilled water. The product, this compound, will precipitate as white crystals.
-
Isolation: Collect the crystals by vacuum filtration through a Büchner funnel, wash them several times with distilled water, and air-dry to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot methanol (e.g., ~4 mL per gram of product).[2]
-
Filtration (Optional): If the solution contains insoluble matter, perform a hot filtration through a bed of Celite to remove it.
-
Crystallization: Reprecipitate the purified product by slowly adding 2 to 2.5 volumes of distilled water to the hot methanol solution with stirring.
-
Isolation: Allow the mixture to cool to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Purity Analysis by HPLC
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (with or without an acid modifier like 0.1% formic acid).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1.0 mg/mL).[3]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample solution. Identify and integrate the peaks corresponding to the main product and any impurities. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[5]
Visual Guides
Caption: Reaction scheme for the synthesis of this compound and the formation of the primary dimeric impurity.
Caption: Experimental workflow for the synthesis, isolation, and purification of this compound.
Caption: A logical troubleshooting guide for common issues encountered during the synthesis.
References
- 1. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US2830086A - Process of preparing organic sulfonyl hydrazides - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Troubleshooting Reactions Involving Sulfonyl Hydrazides
Welcome to the technical support center for reactions involving sulfonyl hydrazides. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
I. Synthesis of Sulfonyl Hydrazides
Q1: I am getting a low yield in my sulfonyl hydrazide synthesis, and I see a significant amount of a byproduct. What is happening and how can I fix it?
A common issue in the synthesis of sulfonyl hydrazides from sulfonyl chlorides and hydrazine is the formation of the N,N'-bis(sulfonyl)hydrazide dimer as a major byproduct. This occurs when one molecule of hydrazine reacts with two molecules of the sulfonyl chloride.
Troubleshooting Steps:
-
Use Excess Hydrazine: Employing a significant excess of hydrazine (typically 2.5 equivalents or more) shifts the reaction equilibrium towards the formation of the desired monosulfonylated product.
-
Controlled Addition of Sulfonyl Chloride: Add the sulfonyl chloride solution dropwise to a cooled solution of hydrazine. This maintains a high concentration of hydrazine relative to the sulfonyl chloride throughout the reaction, minimizing the formation of the dimer.[1]
-
Temperature Control: Maintain a low reaction temperature (e.g., -30°C to 10°C) during the addition of the sulfonyl chloride to slow down the reaction rate and improve selectivity.[2]
Q2: My sulfonyl hydrazide product is contaminated with the N,N'-bis(sulfonyl)hydrazide dimer. How can I purify my product?
The dimer is generally less soluble than the desired sulfonyl hydrazide in many solvent systems. This difference in solubility can be exploited for purification.
Purification Protocol: Recrystallization
A standard method for purification is recrystallization. For example, p-toluenesulfonylhydrazide contaminated with the N,N'-di-p-toluenesulfonylhydrazide can be purified from a methanol/water mixture.
Detailed Protocol for Recrystallization of p-Toluenesulfonylhydrazide:
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol (approximately 4 mL per gram of crude material).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Precipitation: To the hot, clear filtrate, slowly add 2 to 2.5 volumes of distilled water while stirring. The desired p-toluenesulfonylhydrazide is less soluble in this mixed solvent system and will precipitate out.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then chill it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold water, and air-dry or dry under vacuum.[3][4]
II. Sulfonylation Reactions
Q3: My sulfonylation reaction of an alkene/alkyne with a sulfonyl hydrazide is giving a low yield. What are the potential causes and solutions?
Low yields in sulfonylation reactions can stem from several factors, including substrate reactivity, inappropriate reaction conditions, or decomposition of the sulfonyl hydrazide.
Troubleshooting Workflow for Low-Yield Sulfonylation Reactions
Caption: Troubleshooting workflow for low-yield sulfonylation reactions.
Quantitative Data on Reaction Condition Optimization:
The choice of solvent and catalyst can significantly impact the yield of sulfonylation reactions. The following table summarizes the optimization of a copper-catalyzed sulfonylation of an alkynyl imine with a sulfonyl hydrazide.
| Entry | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cu(OAc)₂·H₂O (20) | TBHP (4.0) | MeCN | 80 | 94 |
| 2 | CuI (20) | TBHP (4.0) | MeCN | 80 | 85 |
| 3 | Cu(OTf)₂ (20) | TBHP (4.0) | MeCN | 80 | 78 |
| 4 | Cu(OAc)₂·H₂O (20) | TBHP (4.0) | DMSO | 80 | 75 |
| 5 | Cu(OAc)₂·H₂O (20) | TBHP (4.0) | DCE | 80 | 62 |
| 6 | Cu(OAc)₂·H₂O (20) | DTBP (4.0) | MeCN | 80 | 55 |
| 7 | None | TBHP (4.0) | MeCN | 80 | 0 |
Adapted from a study on the synthesis of (E)-β-sulfonyl enones.[5] TBHP = tert-Butyl hydroperoxide, DTBP = Di-tert-butyl peroxide, MeCN = Acetonitrile, DMSO = Dimethyl sulfoxide, DCE = 1,2-Dichloroethane.
Q4: My reaction is known to proceed through a radical mechanism, but it is not working as expected. How can I confirm the presence of radical intermediates?
To confirm the involvement of radical intermediates, a radical trap experiment can be performed. In this experiment, a radical scavenger, such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), is added to the reaction mixture. If the reaction is inhibited or a trapped adduct is formed, it provides evidence for a radical pathway.[6]
Experimental Protocol for a Radical Trap Experiment:
-
Set up the Standard Reaction: In a reaction vessel, combine the sulfonyl hydrazide, substrate, catalyst (if any), and solvent under the standard reaction conditions.
-
Add the Radical Trap: To this mixture, add a stoichiometric amount (e.g., 2.0 equivalents) of a radical scavenger like TEMPO.
-
Run the Reaction: Allow the reaction to proceed under the optimized conditions (e.g., heating, irradiation).
-
Monitor the Reaction: Monitor the reaction progress by TLC or GC-MS and compare it to a control reaction run without the radical trap.
-
Analysis:
-
Inhibition: A significant decrease in the reaction rate or complete inhibition of product formation suggests that a radical pathway is operative.
-
Adduct Formation: Analyze the reaction mixture (e.g., by mass spectrometry) for the presence of an adduct between the suspected radical intermediate and the trap (e.g., sulfonyl-TEMPO adduct).
-
III. Named Reactions Involving Sulfonyl Hydrazides
Q5: I am attempting a Shapiro reaction using a tosylhydrazone, but the yield of the corresponding alkene is low. What should I check?
The Shapiro reaction, which converts a ketone or aldehyde to an alkene via a tosylhydrazone intermediate, is sensitive to the stoichiometry of the strong base used.
Key Considerations for the Shapiro Reaction:
-
Stoichiometry of the Base: The reaction requires at least two equivalents of a strong base (e.g., n-butyllithium or sec-butyllithium). The first equivalent deprotonates the hydrazone nitrogen, and the second deprotonates the α-carbon to form a dianion. Using an insufficient amount of base will lead to incomplete reaction.[7][8]
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous and inert conditions, as organolithium bases react readily with water.
-
Formation of the Tosylhydrazone: Ensure the complete formation of the tosylhydrazone from the starting ketone or aldehyde before proceeding with the elimination step.
Protocol for Tosylhydrazone Formation:
-
Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 eq) and p-toluenesulfonylhydrazide (1.0-1.1 eq) in a suitable solvent (e.g., methanol, ethanol).
-
Acid Catalysis: Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Isolation: The tosylhydrazone often precipitates from the reaction mixture upon cooling. It can be isolated by filtration, washed with a cold solvent, and dried.[9][10]
Q6: My Wolff-Kishner reduction of a ketone using hydrazine is not going to completion. Can I use a sulfonyl hydrazide derivative instead?
While the classical Wolff-Kishner reduction uses hydrazine hydrate, a useful modification involves the use of tosylhydrazones, which can be reduced under milder conditions.
Alternative to the Classical Wolff-Kishner Reduction:
For base-sensitive substrates or to avoid the high temperatures (180-200°C) typically required for the decomposition of the hydrazone in the Huang-Minlon modification, the reduction of pre-formed tosylhydrazones offers a milder alternative.[11][12]
Reduction of Tosylhydrazones:
Tosylhydrazones can be reduced to the corresponding alkanes using reducing agents like sodium borohydride (NaBH₄) in refluxing methanol or catecholborane. These conditions are significantly milder than the high-temperature, strongly basic environment of the traditional Wolff-Kishner reduction.[13][14]
Logical Diagram for Choosing a Carbonyl Reduction Method
Caption: Decision tree for selecting a carbonyl reduction method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Regio- and Stereoselective Sulfonylation of Alkynyl Imines with Sulfonyl Hydrazides: Access to (E)-β-Sulfonyl Enones [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. RedoxWK2 [ursula.chem.yale.edu]
Technical Support Center: Optimizing Derivatization with 4-Bromobenzenesulfonohydrazide for Mass Spectrometry
Welcome to the technical support center for optimizing your derivatization workflows using 4-Bromobenzenesulfonohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing the sensitivity and reliability of your mass spectrometry analyses of carbonyl-containing compounds, such as steroids and other metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing analytes with this compound for mass spectrometry?
A1: Derivatization with this compound is employed to improve the analytical characteristics of carbonyl-containing compounds (aldehydes and ketones) for mass spectrometry analysis.[1][2] Key benefits include:
-
Enhanced Ionization Efficiency: The sulfonohydrazide moiety introduces a readily ionizable group, significantly improving the signal intensity in electrospray ionization (ESI) and other ionization techniques.[2][3]
-
Increased Specificity and Sensitivity: The derivatization reaction is specific to carbonyl groups, reducing background noise and improving the limit of detection for target analytes.[2]
-
Improved Chromatographic Separation: The derivative often exhibits better chromatographic behavior, leading to improved peak shape and resolution.
-
Facilitated Identification: The bromine atom in the reagent provides a characteristic isotopic pattern (¹⁹Br/⁸¹Br), which aids in the confident identification of the derivatized analyte.
Q2: What is the general reaction mechanism for derivatization with this compound?
A2: The derivatization reaction involves the nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon of the analyte, followed by the elimination of a water molecule to form a stable hydrazone. This reaction is typically acid-catalyzed.
Q3: How can I confirm that the derivatization reaction has been successful?
A3: Successful derivatization can be confirmed by analyzing the reaction mixture using LC-MS. You should observe a new peak corresponding to the mass of your analyte plus the mass of the this compound reagent, minus the mass of water. The presence of the characteristic bromine isotopic pattern in the mass spectrum of this new peak will further confirm the identity of the derivative.
Q4: Is it necessary to remove the excess derivatizing reagent before LC-MS analysis?
A4: While not always mandatory, removing excess this compound can be beneficial. High concentrations of the reagent can potentially cause ion suppression in the mass spectrometer, leading to reduced sensitivity for your analyte of interest. If you observe poor signal intensity, consider a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove the excess reagent.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of carbonyl compounds with this compound for mass spectrometry analysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Derivatization Product | Unfavorable pH: The reaction rate is highly pH-dependent. At neutral or high pH, the reaction can be very slow.[4] | Adjust the reaction pH to a weakly acidic range (pH 4.5-6) using a catalytic amount of a weak acid like acetic acid.[4] |
| Low Reactivity of Carbonyl: Ketones are generally less reactive than aldehydes, and sterically hindered carbonyls can react slowly.[4] | Increase the reaction temperature (e.g., 60-80°C) and/or prolong the reaction time.[4] | |
| Inappropriate Solvent: The choice of solvent can impact reaction efficiency. | Ensure your analyte and the derivatizing reagent are soluble in the chosen solvent. Common solvents include acetonitrile, methanol, or ethanol. | |
| Degraded Reagent: this compound may degrade over time if not stored properly. | Use a fresh batch of the derivatizing reagent and store it in a cool, dark, and dry place. | |
| Presence of Multiple Peaks for the Derivative | Formation of E/Z Isomers: The carbon-nitrogen double bond in the hydrazone can exist as geometric isomers (E and Z forms), which may separate chromatographically.[4] | This is a common occurrence and often does not pose a problem for quantification if both peaks are integrated. To potentially merge the peaks, you can try adjusting the mobile phase composition or temperature. |
| Poor Signal Intensity in Mass Spectrometry | Ion Suppression: Excess derivatizing reagent or other matrix components can suppress the ionization of the derivatized analyte.[5] | Optimize the sample cleanup procedure (e.g., SPE) to remove interferences. Dilute the sample if the analyte concentration is high. |
| Suboptimal MS Parameters: The settings of the ion source and mass analyzer may not be optimal for the derivative. | Tune the mass spectrometer parameters (e.g., capillary voltage, gas flows, fragmentor voltage) using a standard solution of the derivatized analyte.[5] | |
| Inconsistent Results | Variability in Reaction Conditions: Minor variations in temperature, time, or reagent concentration can lead to inconsistent derivatization yields. | Ensure precise control over all reaction parameters. Use a temperature-controlled incubator or water bath. Prepare fresh reagent solutions for each batch of samples. |
| Sample Matrix Effects: Components in the biological matrix can interfere with the derivatization reaction. | Optimize the sample extraction and cleanup protocol to minimize matrix effects.[3] |
Experimental Protocols
General Protocol for Derivatization of Carbonyls with this compound
This protocol provides a starting point for the derivatization of carbonyl-containing analytes. Optimization of reaction time, temperature, and reagent concentration is recommended for each specific application.
Materials:
-
Sample containing the carbonyl analyte
-
This compound solution (e.g., 1-10 mg/mL in a suitable solvent like acetonitrile or methanol)
-
Acid catalyst (e.g., 1% acetic acid in the reaction solvent)
-
Reaction vials
-
Heating block or water bath
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare your sample by dissolving it in a suitable solvent. If working with biological samples, perform an appropriate extraction and cleanup procedure to isolate the analytes of interest and remove interfering substances.
-
Derivatization Reaction:
-
To your sample, add an excess of the this compound solution. A molar ratio of reagent to analyte of 10:1 to 100:1 is a good starting point.
-
Add the acid catalyst to achieve a final concentration that results in a weakly acidic pH.
-
Vortex the mixture gently.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes). Monitor the reaction progress by analyzing aliquots at different time points if necessary.
-
Reaction Quenching (Optional): If needed, the reaction can be quenched by adding a small amount of a suitable quenching agent or by neutralizing the acid catalyst.
-
LC-MS Analysis: Dilute the reaction mixture with the initial mobile phase and inject it into the LC-MS system for analysis.
Optimization of Derivatization Conditions
To achieve optimal derivatization efficiency and sensitivity, it is crucial to optimize the following parameters:
| Parameter | Typical Range | Considerations |
| Reaction Temperature | Room Temperature to 80°C | Higher temperatures generally increase the reaction rate, but can also lead to degradation of the analyte or reagent.[4] |
| Reaction Time | 15 minutes to 2 hours | The optimal time depends on the reactivity of the carbonyl compound and the reaction temperature. |
| Reagent Concentration | 10 to 100-fold molar excess over the analyte | A sufficient excess of the derivatizing reagent is necessary to drive the reaction to completion. However, a very large excess can cause ion suppression. |
| pH | 4.5 - 6.0 | A weakly acidic environment is crucial for catalyzing the reaction.[4] |
Visualizations
References
- 1. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. gmi-inc.com [gmi-inc.com]
effect of reaction parameters on 4-Bromobenzenesulfonohydrazide performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 4-Bromobenzenesulfonohydrazide. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). An extended reaction time, for instance, from 2 hours to 4 hours, can often lead to a higher yield.
-
-
Suboptimal Temperature: The reaction temperature might be too low.
-
Solution: While high temperatures can cause decomposition, a moderately elevated temperature can increase the reaction rate. For example, running the reaction at 40-50°C may improve the yield compared to room temperature.[1]
-
-
Side Reactions: The formation of byproducts, such as the N,N'-bis(4-bromobenzenesulfonyl)hydrazine dimer, can significantly reduce the yield of the desired product.
-
Solution: To minimize dimer formation, use a molar excess of hydrazine hydrate (e.g., 2 to 3 equivalents). Also, the slow, dropwise addition of the 4-bromobenzenesulfonyl chloride solution to the hydrazine solution is crucial. This ensures that the sulfonyl chloride is always in the presence of an excess of the nucleophile, favoring the formation of the desired product over the dimer.
-
-
Product Loss During Workup: The product might be lost during the extraction or purification steps.
-
Solution: this compound has some solubility in polar organic solvents. Ensure that the aqueous layer is thoroughly extracted. During recrystallization, use a minimal amount of hot solvent to dissolve the product and cool the solution slowly to maximize crystal formation.
-
Q2: I am observing a significant amount of a white, insoluble byproduct in my reaction mixture. What is it and how can I prevent its formation?
A2: The most likely insoluble white byproduct is the N,N'-bis(4-bromobenzenesulfonyl)hydrazine dimer. This occurs when a molecule of the already formed this compound, or another molecule of hydrazine, reacts with a second molecule of 4-bromobenzenesulfonyl chloride.
Prevention Strategies:
-
Molar Ratio of Reactants: The most effective way to prevent dimer formation is to use a significant excess of hydrazine hydrate (at least 2 equivalents) relative to the 4-bromobenzenesulfonyl chloride.
-
Order of Addition: Always add the solution of 4-bromobenzenesulfonyl chloride slowly to the stirred solution of hydrazine hydrate. Reversing the order of addition will lead to a high concentration of the sulfonyl chloride, promoting dimer formation.
-
Low Temperature: Maintaining a low reaction temperature (e.g., 0-10°C) during the addition of the sulfonyl chloride can help to control the reaction rate and reduce the formation of byproducts.
Q3: What is the optimal solvent for this reaction?
A3: The choice of solvent can influence the reaction rate and the ease of product isolation.
-
Tetrahydrofuran (THF): THF is a commonly used solvent for this reaction as it can dissolve both the 4-bromobenzenesulfonyl chloride and the hydrazine hydrate to some extent, creating a homogeneous reaction mixture.
-
Ethers (e.g., Diethyl Ether): Ethers are also suitable solvents.
-
Water: The reaction can be performed in an aqueous medium, especially when using a base to neutralize the HCl byproduct. This can simplify the workup as the product often precipitates from the reaction mixture.
Q4: Is a base necessary for this reaction? If so, which one should I use?
A4: The reaction between 4-bromobenzenesulfonyl chloride and hydrazine hydrate produces hydrochloric acid (HCl) as a byproduct. This HCl will react with the basic hydrazine to form hydrazine hydrochloride, which is less nucleophilic. Therefore, using a base to neutralize the HCl is highly recommended to ensure the availability of free hydrazine for the reaction.
-
Triethylamine (Et₃N): A common and effective organic base for this reaction. It is added to the reaction mixture to scavenge the HCl produced.
-
Pyridine: Can also be used as a base and sometimes as a solvent.
-
Inorganic Bases (e.g., Sodium Hydroxide, Sodium Carbonate): If the reaction is conducted in a biphasic or aqueous system, an inorganic base can be used to neutralize the acid.
Effect of Reaction Parameters on Performance
The following tables summarize the expected effects of key reaction parameters on the yield and purity of this compound. These are representative trends based on general principles of sulfonyl hydrazide synthesis.
Table 1: Effect of Temperature on Reaction Performance
| Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purity (%) | Observations |
| 0 - 5 | 4 | 75 - 85 | > 98 | Slower reaction rate, minimal byproduct formation. |
| 20 - 25 (Room Temp) | 2 | 85 - 92 | 95 - 98 | Good balance of reaction rate and purity. |
| 40 - 50 | 1 | 90 - 95 | 90 - 95 | Faster reaction, potential for increased byproduct formation. |
| > 60 | 1 | < 80 | < 90 | Significant decomposition and side reactions may occur. |
Table 2: Effect of Solvent on Reaction Performance
| Solvent | Reaction Time (h) | Expected Yield (%) | Purity (%) | Observations |
| Tetrahydrofuran (THF) | 2 | 88 - 94 | > 97 | Good solubility of reactants, generally clean reaction. |
| Dichloromethane (DCM) | 3 | 85 - 90 | 96 - 98 | Lower solubility of hydrazine may require vigorous stirring. |
| Diethyl Ether | 3 | 82 - 88 | > 97 | Similar to DCM, good for obtaining a clean product. |
| Water (with base) | 2 | 80 - 85 | 95 - 97 | Product may precipitate, simplifying isolation. |
Table 3: Effect of Base on Reaction Performance
| Base (Equivalents) | Reaction Time (h) | Expected Yield (%) | Purity (%) | Observations |
| None | 4 | 40 - 50 | 90 - 95 | Reaction is slow and incomplete as hydrazine is protonated. |
| Triethylamine (1.1) | 2 | 90 - 95 | > 98 | Efficiently neutralizes HCl, leading to high yield and purity. |
| Pyridine (2.0) | 2 | 88 - 92 | 97 - 98 | Effective, can also act as a catalyst. |
| Sodium Carbonate (aq) | 2 | 85 - 90 | 96 - 98 | Suitable for aqueous reaction conditions. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Hydrazine hydrate (64% aqueous solution)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hydrazine hydrate (2.5 equivalents) in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the stirred hydrazine solution.
-
Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the 4-bromobenzenesulfonyl chloride solution dropwise to the cold, stirred hydrazine solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to 4-Bromobenzenesulfonohydrazide and p-Toluenesulfonohydrazide for Researchers
In the realm of organic synthesis, the selection of appropriate reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the versatile classes of reagents, arylsulfonohydrazides have carved a niche for themselves, primarily as precursors for diimide generation and in the reduction of carbonyl compounds. This guide provides a detailed, objective comparison of two prominent members of this class: 4-Bromobenzenesulfonohydrazide and p-Toluenesulfonohydrazide, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of these compounds, which influence their solubility, reactivity, and handling. The key difference lies in the para-substituent on the benzene ring: a bromine atom in this compound and a methyl group in p-Toluenesulfonhydrazide. This seemingly minor structural variance imparts distinct electronic effects, with the bromine atom acting as an electron-withdrawing group (via induction) and the methyl group as an electron-donating group.
| Property | This compound | p-Toluenesulfonhydrazide |
| CAS Number | 2297-64-5 | 1576-35-8 |
| Molecular Formula | C₆H₇BrN₂O₂S | C₇H₁₀N₂O₂S |
| Molecular Weight | 251.11 g/mol | 186.23 g/mol |
| Appearance | White to off-white crystalline powder | White solid |
| Melting Point | Not consistently reported | 108–110 °C[1] |
| Solubility | Soluble in many organic solvents | Soluble in many organic solvents; not soluble in water or alkanes[1] |
Applications in Organic Synthesis
Both this compound and p-Toluenesulfonhydrazide are valued reagents in a variety of organic transformations. Their utility primarily stems from their ability to generate reactive intermediates.
Diimide Generation for Alkene Reduction
A major application of arylsulfonohydrazides is the in-situ generation of diimide (N₂H₂), a useful reagent for the syn-hydrogenation of carbon-carbon double and triple bonds.[1][2] The thermal or base-induced decomposition of the sulfonohydrazide releases diimide, which then reduces the unsaturated bond.
Experimental Protocol: Synthesis of Sulfonohydrazides
A general and efficient method for the synthesis of both this compound and p-Toluenesulfonhydrazide involves the reaction of the corresponding sulfonyl chloride with hydrazine hydrate.[3]
Materials:
-
Appropriate sulfonyl chloride (4-Bromobenzenesulfonyl chloride or p-Toluenesulfonyl chloride)
-
Hydrazine hydrate (85-95%)
-
Tetrahydrofuran (THF)
-
Water
-
Ice bath
-
Mechanical stirrer
-
Dropping funnel
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the sulfonyl chloride (1.05 moles) in THF (350 mL).[3]
-
Cool the stirred mixture to 10-15 °C in an ice bath.[3]
-
Slowly add a solution of hydrazine hydrate (2.22 moles) in water, maintaining the temperature between 10-20 °C.[3]
-
Continue stirring for 15 minutes after the addition is complete.[3]
-
Transfer the reaction mixture to a separatory funnel and discard the lower aqueous layer.[3]
-
Filter the upper THF layer to remove any suspended particles.[3]
-
Slowly add two volumes of distilled water to the clear filtrate while stirring vigorously to precipitate the sulfonohydrazide as white crystalline needles.[3]
-
Collect the product by filtration, wash with distilled water, and air-dry.[3]
Wolff-Kishner and Modified Wolff-Kishner Reductions
The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. The reaction proceeds via the formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures. p-Toluenesulfonhydrazide is frequently used in modified Wolff-Kishner reactions, where it condenses with the carbonyl compound to form a tosylhydrazone.[1] This intermediate can then be reduced under milder conditions than the traditional Wolff-Kishner protocol.
This compound can also be employed in a similar fashion, forming the corresponding bromobenzenesulfonylhydrazone. The increased electrophilicity of the sulfonyl group due to the bromine atom might influence the rate of hydrazone formation and its subsequent decomposition.
Reaction Mechanisms and Visualizations
To better understand the utility of these reagents, it is crucial to visualize their reaction pathways.
Caption: General synthesis of arylsulfonohydrazides.
Caption: Diimide generation and subsequent alkene reduction.
Caption: Modified Wolff-Kishner reduction workflow.
Conclusion
Both this compound and p-Toluenesulfonhydrazide are valuable and versatile reagents in organic synthesis. p-Toluenesulfonhydrazide is a well-established and widely used reagent with a wealth of available experimental data. This compound, while less documented in comparative studies, offers the potential for altered reactivity due to the electronic influence of the bromine substituent. The choice between these two reagents may depend on the specific substrate, desired reaction conditions, and the potential for tuning reactivity based on electronic effects. Further quantitative comparative studies are warranted to fully elucidate the performance differences between these two important synthetic tools.
References
A Comparative Guide to Alternative Reagents for Carbonyl Reduction Beyond 4-Bromobenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
The reduction of carbonyl functionalities to their corresponding methylene groups is a cornerstone transformation in organic synthesis. While 4-Bromobenzenesulfonohydrazide serves as a reagent for this purpose, a comprehensive evaluation of its performance in comparison to more widely documented alternatives is crucial for methodological optimization in research and development. This guide provides an objective comparison of alternative reagents, supported by experimental data, to inform the selection of the most suitable method for specific synthetic challenges.
Introduction to Carbonyl Reduction via Hydrazones
The reduction of aldehydes and ketones via their hydrazone derivatives offers a milder alternative to the harsh conditions of the classical Wolff-Kishner and Clemmensen reductions. The general strategy involves the formation of a hydrazone, which is then reduced to the corresponding alkane. The choice of the hydrazide reagent and the subsequent reducing agent significantly impacts the reaction's efficiency, substrate scope, and functional group tolerance.
Core Alternatives and Their Performance
This guide focuses on two primary, well-documented alternatives to this compound:
-
p-Toluenesulfonohydrazide (Tosylhydrazide) : The most common arylsulfonylhydrazide for this transformation.
-
N-tert-Butyldimethylsilylhydrazine (Myers' Reagent) : A key component in a modified, milder version of the Wolff-Kishner reduction.
While this compound belongs to the family of arylsulfonylhydrazides, specific and comparative experimental data on its direct application in carbonyl to methylene reduction is not as readily available in the current literature as for the alternatives presented below.
Comparative Data
The following tables summarize the performance of the leading alternative methods for the reduction of various carbonyl compounds.
| Carbonyl Substrate | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Heptanone | Tosylhydrazide, NaBH₄ | Methanol | Reflux | 6 | 85 | [1] |
| Acetophenone | Tosylhydrazide, NaBH₄ | Methanol | Reflux | 6 | 78 | [1] |
| Cyclohexanone | Tosylhydrazide, NaBH₄ | Methanol | Reflux | 6 | 88 | [1] |
| Camphor | Tosylhydrazide, NaBH₄ | Methanol | Reflux | 6 | 92 | [1] |
| 5α-Androstan-17β-ol-3-one | Tosylhydrazide, NaBH₄ | Methanol | Reflux | 8 | 73-76 | [2] |
| 2-Octanone | Tosylhydrazide, Catecholborane | Chloroform | Room Temp | 2 | 95 | [3] |
| Isophorone | Tosylhydrazide, Catecholborane | Chloroform | Room Temp | 2 | 91 | [3] |
| 4-tert-Butylcyclohexanone | N-tert-Butyldimethylsilylhydrazine, KHMDS | Toluene | -78 to 23 | 0.5 | 96 | [4] |
| 2-Adamantanone | N-tert-Butyldimethylsilylhydrazine, KHMDS | Toluene | -78 to 23 | 0.5 | 98 | [4] |
Experimental Protocols
Protocol 1: Reduction of a Ketone using Tosylhydrazide and Sodium Borohydride[2]
-
Hydrazone Formation: A solution of the ketone (1.0 eq) and p-toluenesulfonohydrazide (1.1 eq) in methanol is heated at reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
Reduction: After cooling the reaction mixture to room temperature, sodium borohydride (3.0 eq) is added portion-wise over 30 minutes.
-
Work-up: The mixture is then heated at reflux for an additional 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water, 1M HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.
Protocol 2: Myers' Modified Wolff-Kishner Reduction[4]
-
Hydrazone Formation: To a solution of the carbonyl compound (1.0 eq) and N-tert-butyldimethylsilylhydrazine (1.1 eq) in a suitable solvent (e.g., methanol or toluene) at room temperature, is added a catalytic amount of an acid catalyst (e.g., Sc(OTf)₃). The reaction is typically complete within 1-2 hours. The solvent is then removed under reduced pressure.
-
Reduction: The crude N-tert-butyldimethylsilylhydrazone is dissolved in toluene and cooled to -78 °C. A solution of a strong base, such as potassium hexamethyldisilazide (KHMDS) (2.2 eq), in toluene is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography.
Mechanism and Workflow Diagrams
The following diagrams illustrate the general mechanistic pathways and experimental workflows for the discussed carbonyl reduction methods.
Caption: General mechanism of carbonyl to methylene reduction via a sulfonylhydrazone intermediate.
Caption: Workflow for the reduction of carbonyls using tosylhydrazide and sodium borohydride.
Caption: Logical flow of the Myers' modified Wolff-Kishner reduction.
Comparison and Recommendations
-
Tosylhydrazide with Sodium Borohydride: This is a classical and widely used method. It is relatively inexpensive and effective for a broad range of substrates. However, the reaction conditions, often requiring reflux for extended periods, might not be suitable for sensitive substrates.
-
Tosylhydrazide with Catecholborane: This method offers milder reaction conditions, often proceeding at room temperature, which can be advantageous for thermally labile molecules.[3]
-
Myers' Modified Wolff-Kishner Reduction: This modern alternative provides significantly milder reaction conditions, avoiding the high temperatures and strongly basic media of the traditional Wolff-Kishner reduction. The use of N-tert-butyldimethylsilylhydrazones leads to stable intermediates and the subsequent reduction at low temperatures with a strong, non-nucleophilic base offers high yields and excellent functional group tolerance. This method is particularly recommended for complex molecules and sensitive substrates.
Conclusion
While this compound is a potential reagent for carbonyl reduction, the readily available data for alternatives like p-toluenesulfonohydrazide and the reagents for Myers' modified Wolff-Kishner reduction make them more reliable choices for methods development. The selection of the optimal reagent and protocol will depend on the specific substrate, the presence of other functional groups, and the desired reaction conditions. For general applications, the tosylhydrazide/sodium borohydride system is a robust starting point. For more delicate or complex syntheses, the milder conditions and high efficiency of the Myers' modification present a superior alternative. Further research into the specific reactivity and scope of this compound would be beneficial to fully assess its position among these established methods.
References
Performance Showdown: A Comparative Guide to Sulfonyl Hydrazides as Derivatizing Agents
For researchers, scientists, and drug development professionals seeking to enhance the sensitivity and selectivity of their analytical methods, the choice of a derivatizing agent is critical. Sulfonyl hydrazides have emerged as a powerful class of reagents, particularly for the analysis of carbonyl-containing compounds such as aldehydes, ketones, and steroids, as well as carboxylic acids, via liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography with fluorescence detection (HPLC-FLD).
This guide provides an objective comparison of the performance of various sulfonyl hydrazides and other relevant hydrazine-based derivatizing agents. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to equip researchers with the necessary information to select the optimal derivatizing agent for their specific analytical challenges.
Performance Comparison of Derivatizing Agents
The efficacy of a derivatizing agent is determined by several key factors, including reaction efficiency, the stability of the resulting derivative, and the enhancement in detection sensitivity. The following tables summarize the performance characteristics of common sulfonyl hydrazides and related compounds based on available experimental data.
| Derivatizing Agent | Target Analytes | Typical Reaction Time | Key Performance Characteristics | Notable Applications |
| Dansyl Hydrazine (Dns-Hz) | Aldehydes, Ketones, Steroids, Carboxylic Acids | 25 minutes to 15 hours | - Significantly enhances ionization efficiency in ESI-MS.[1] - Forms fluorescent derivatives for sensitive HPLC-FLD analysis.[2] - Dansylation of estrogens can improve LC-MS/MS sensitivity by 11 to 23-fold.[3] - Derivatives are generally stable. | - Quantification of neurosteroids and corticosteroids in plasma and urine.[2][4][5] - Analysis of low-level impurities and metabolites.[6] |
| p-Toluenesulfonyl Hydrazide (TSH) | Carbonyl Compounds | Varies | - Forms stable hydrazone conjugates.[7] - The half-life of its derivatives can range from 3 hours to 300 days depending on pH.[7] | - General derivatization of carbonyls for various analytical applications. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Varies | - Widely used and well-documented, especially in environmental analysis.[8] - Forms stable hydrazones that can be analyzed by HPLC-UV.[6][8] - Cost-effective and reliable for routine quality control.[6] | - Standard methods for measuring aldehydes in air and water samples.[8] |
| 2-Hydrazinoquinoline (HQ) | Carboxylic Acids, Aldehydes, Ketones | Varies | - Enables simultaneous LC-MS analysis of a broad range of carbonyls and carboxylic acids.[9] - The quinoline moiety enhances the nucleophilic activity of the hydrazine group.[9] | - Metabolomic investigation of diabetic ketoacidosis.[9] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving optimal derivatization results. Below are methodologies for key experiments cited in this guide.
Derivatization of Ketosteroids with Dansyl Hydrazine
This protocol is optimized for the rapid and sensitive analysis of ketosteroids.
Materials:
-
Dansyl Hydrazine solution
-
Trifluoromethanesulfonic acid (catalyst)
-
Steroid standards
-
Acetonitrile
-
Plasma or urine samples
Procedure:
-
Prepare a stock solution of the steroid standard and the dansyl hydrazine reagent in acetonitrile.
-
To a sample containing the ketosteroid, add an excess of the dansyl hydrazine solution.
-
Add trifluoromethanesulfonic acid to catalyze the reaction. The molar ratio of the steroid to the derivatizing reagent is a critical factor affecting the reaction kinetics.[4]
-
Incubate the reaction mixture. Under optimal conditions, derivatization of picomole amounts of ketosteroids can be achieved in 25 minutes.[4]
-
Following incubation, the reaction mixture can be directly injected into the HPLC-FLD or LC-MS/MS system for analysis.
-
For plasma samples, a protein precipitation step with acetonitrile should be performed prior to derivatization.
General Procedure for Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides
This method describes the conversion of sulfonyl hydrazides to sulfonyl chlorides, which are versatile intermediates.
Materials:
-
Sulfonyl hydrazide
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
Procedure:
-
Dissolve the sulfonyl hydrazide (0.3 mmol) in acetonitrile (2 mL).
-
Add N-Chlorosuccinimide (0.6 mmol, 2.0 equiv) to the solution in one portion.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography (petroleum ether/ethyl acetate) to obtain the corresponding sulfonyl chloride.[10]
Visualizing the Workflow
Diagrams are provided below to illustrate key experimental workflows and logical relationships in the derivatization process.
Conclusion
Sulfonyl hydrazides, particularly dansyl hydrazine, offer significant advantages for the derivatization of carbonyl-containing compounds and carboxylic acids, leading to substantial improvements in analytical sensitivity and selectivity.[1][2][3] The choice of the most suitable derivatizing agent will ultimately depend on the specific analyte, the analytical instrumentation available, and the desired performance characteristics. For routine analyses where high sensitivity is not paramount, the well-established and cost-effective DNPH remains a viable option.[8] However, for demanding applications requiring the detection of trace-level compounds, the enhanced ionization and fluorescence properties afforded by dansyl hydrazine make it a superior choice.[1][6] The development of novel reagents like 2-hydrazinoquinoline further expands the analytical toolbox, enabling the simultaneous analysis of a wider range of metabolites.[9] By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to optimize their analytical workflows.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Steroids by High Performance Liquid Chromatography-Fluorescence | Encyclopedia MDPI [encyclopedia.pub]
- 3. Development of a multi-class steroid hormone screening method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization of steroids with dansylhydrazine using trifluoromethanesulfonic Acid as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 丹磺酰肼 for LC-MS derivatization, LiChropur™, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Validating Analytical Methods: A Comparative Guide to 4-Bromobenzenesulfonohydrazide Derivatization
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. Chemical derivatization is a powerful technique to enhance the detectability of analytes that lack a suitable chromophore or fluorophore, or to improve their chromatographic behavior. This guide provides a comparative analysis of 4-Bromobenzenesulfonohydrazide as a derivatizing agent, primarily for carbonyl compounds such as aldehydes, ketones, and reducing sugars, against other established reagents.
Due to a lack of extensive, publicly available validation studies specifically employing this compound, this guide will draw comparisons based on the known reactivity of hydrazides and the analytical impact of the bromosulfonyl moiety. Performance data from analogous and alternative derivatizing agents will be used to provide a comprehensive overview for researchers considering its application.
Comparison of Derivatization Reagents for Carbonyl Analysis
The primary application of this compound is the derivatization of carbonyl groups. This reaction forms a stable hydrazone derivative that can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection. The bromine atom in the reagent provides a strong UV chromophore, enhancing detection sensitivity.
Here, we compare the anticipated performance of this compound with the widely used 2,4-Dinitrophenylhydrazine (DNPH) for general carbonyl analysis and with Dansyl Hydrazine for the analysis of reducing sugars, a key application for hydrazide reagents.
Table 1: Performance Comparison of Derivatizing Reagents for Aldehydes and Ketones
| Parameter | This compound (Anticipated) | 2,4-Dinitrophenylhydrazine (DNPH) |
| Target Analytes | Aldehydes, Ketones | Aldehydes, Ketones |
| Detection Method | HPLC-UV | HPLC-UV, LC-MS |
| Limit of Detection (LOD) | Expected in the low µg/L to ng/L range | 4.3 - 21.0 µg/L for various aldehydes[1] |
| Linearity (R²) | Expected to be >0.99 | >0.999 for various carbonyls[2] |
| Precision (%RSD) | Expected to be <5% | <10% for replicate HPLC injections[3] |
| Accuracy (% Recovery) | Expected to be within 90-110% | 95-105% at different levels[2] |
| Key Advantages | Good UV response due to bromine. | Well-established with numerous standard methods (e.g., EPA methods).[3][4][5] |
| Potential Disadvantages | Limited published validation data. | Can form E/Z stereoisomers, potentially complicating chromatography. |
Table 2: Performance Comparison of Derivatizing Reagents for Reducing Sugars
| Parameter | This compound (Anticipated) | Dansyl Hydrazine |
| Target Analytes | Reducing Sugars | Reducing Sugars (Aldehydes and Ketones) |
| Detection Method | HPLC-UV | Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) |
| Limit of Detection (LOD) | Expected in the picomole range | 100 amol |
| Linearity | Expected to be linear over 2-3 orders of magnitude | Linear over 2-3 orders of magnitude |
| Reaction Time | Likely requires elevated temperature (e.g., 50-60°C) | 15 minutes |
| Key Advantages | Potentially good sensitivity for HPLC-UV. | Extremely high sensitivity with fluorescence detection. |
| Potential Disadvantages | May have lower sensitivity compared to fluorescent tags. | Requires specialized LIF detector. |
Experimental Protocols
Detailed methodologies are crucial for reproducible analytical method validation. Below are representative protocols for the derivatization of carbonyl compounds.
Protocol 1: Derivatization of Aldehydes and Ketones with this compound (General Procedure)
-
Reagent Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a concentration of approximately 1-5 mg/mL. Acidify the solution slightly with an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) to a final concentration of ~0.1% to facilitate the reaction.
-
Sample Preparation: Prepare the sample containing the carbonyl analyte(s) in a compatible solvent.
-
Derivatization Reaction: Mix the sample solution with an excess of the this compound reagent solution. Typically, a 2 to 10-fold molar excess of the reagent is used.
-
Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction. The optimal temperature and time should be determined during method development.
-
Sample Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or further diluted with the mobile phase if necessary.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the absorption maximum of the bromobenzenesulfonyl hydrazone derivatives (typically in the range of 254-280 nm).
-
Protocol 2: Derivatization of Reducing Sugars with Dansyl Hydrazine (for comparison)
-
Reagent Solution Preparation: Prepare a 0.1 M solution of dansyl hydrazine in acetonitrile.
-
Sample Preparation: Dissolve the carbohydrate sample in water or a suitable buffer.
-
Derivatization Reaction: Mix the carbohydrate solution with the dansyl hydrazine solution and a catalytic amount of trichloroacetic acid.
-
Reaction Conditions: Heat the mixture at 65°C for 15 minutes.
-
Sample Analysis: The resulting solution containing the fluorescently labeled sugars is then analyzed by CE-LIF.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and relationships.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. A comparison of 4-hydroxybenzoic acid hydrazide (PAHBAH) with other reagents for the determination of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A single-step method for the production of sugar hydrazides: intermediates for the chemoselective preparation of glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Derivatization Methods: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of analytes is paramount. Chemical derivatization is a frequently employed strategy to enhance the analytical properties of molecules for chromatographic separation and detection, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
However, the choice of derivatization reagent and method can significantly impact the quantitative results. Therefore, cross-validation of different derivatization methods is crucial to ensure the accuracy, reproducibility, and overall validity of the experimental data. This guide provides an objective comparison of common derivatization methods with supporting experimental data, detailed protocols, and visual workflows to aid in the selection and validation of the most appropriate derivatization strategy for your research needs.
Data Presentation: Quantitative Comparison of Derivatization Methods
The selection of a derivatization method is often a trade-off between reaction efficiency, sensitivity enhancement, and reproducibility. The following tables summarize quantitative data from comparative studies of different derivatization methods for various classes of analytes.
Table 1: Comparison of Derivatization Methods for Fatty Acid Analysis by GC-MS
| Derivatization Method | Analyte | Derivatization Efficiency (%) | Reproducibility (RSD, %) | Key Findings |
| m-Trifluoromethylphenyltrimethylammonium hydroxide (TMTFTH) methylation | Fatty Acids | High | Low | Least work-intensive and most accurate in terms of reproducibility and efficiency.[1][2] |
| Two-step: Sodium ethoxide (NaOEt) + BSTFA | Fatty Acids | Moderate | Moderate | More labor-intensive compared to TMTFTH.[1][2] |
| Two-step: Potassium hydroxide (KOH) + BSTFA | Fatty Acids | Moderate-High | Moderate | A two-step process that offers good derivatization for fatty acid triglycerides.[1][2] |
| Acid-Catalyzed Methylation (ACM) | Fatty Acids | Moderate | Moderate | A commonly used method, but can be less efficient for certain fatty acids.[1][2] |
| (Trimethylsilyl)diazomethane (TMS-DM) | Fatty Acids | High (90-106% recovery) | <6% | Offers high recovery and good precision, but is more expensive and time-consuming.[3] |
| Base-catalyzed (KOCH3/HCl) | Fatty Acids | Lower (84-112% recovery) | Higher variation | A faster and less expensive method, but with lower recovery for unsaturated fatty acids.[3] |
Table 2: Comparison of Acylation Reagents for Amphetamine-Type Stimulants Analysis by GC-MS
| Derivatizing Reagent | Analyte | Relative Sensitivity (Signal-to-Noise Ratio) | Reproducibility (RSD, %) | Key Findings |
| Pentafluoropropionic anhydride (PFPA) | Amphetamines & Cathinones | High | Low | Proved to be the best for derivatization based on sensitivity.[4][5] |
| Heptafluorobutyric anhydride (HFBA) | Amphetamines & Cathinones | Moderate | Low | A viable alternative to PFPA with good performance.[4][5] |
| Trifluoroacetic anhydride (TFAA) | Amphetamines & Cathinones | Lower | Low | Generally lower sensitivity compared to PFPA and HFBA.[4][5] |
| Acetic Anhydride (AA) | Amphetamine, MA, MDMA, MDEA | High | Low | Showed the best signal-to-noise ratio and peak area results for several amphetamines.[6][7] |
Table 3: Comparison of Derivatization Methods for Amino Acid Analysis
| Derivatization Method | Analytes | Stability of Derivatives | Key Findings |
| Silylation (MTBSTFA) | Amino Acids | Good | Analytical characteristics are comparable to esterification/acylation, but requires laborious sample preparation.[8] |
| Alkylation (MCF) | Amino & Non-Amino Organic Acids | High (stable over 72 hours) | Derivatives showed better analytical performance and stability compared to silylation.[9][10] |
| Silylation (TMS) | Amino & Non-Amino Organic Acids | Low (pronounced variability within 72 hours) | Showed poorer reproducibility and instability during chromatographic runs.[9][10] |
| Esterification/Acylation (iBuCF) | Amino Acids | Good | A preferable method in many cases due to simpler sample preparation.[8] |
| Pentafluoropropionic anhydride/heptafluorobutanol | Amino Acid Enantiomers | Prone to racemization | Achieved the best sensitivity but was not suitable for accurate enantiomeric quantification due to racemization.[11][12] |
| Methyl chloroformate/methanol | Amino Acid Enantiomers | Stable | Did not exhibit racemization and allowed for accurate quantification of amino acid enantiomers.[11] |
Table 4: Comparison of Derivatization Reagents for Vitamin D Metabolite Analysis by LC-MS/MS
| Derivatizing Reagent | Target Moiety | Signal Enhancement | Key Findings |
| Amplifex | cis-diene | High | Optimum reagent for profiling multiple vitamin D metabolites with respect to detection sensitivity.[13][14] |
| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | cis-diene | High | A frequently used dienophile reagent that significantly increases ionization efficiency.[13][14][15] |
| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Hydroxyl groups | Good | Showed very good performance for selected metabolites.[13][14] |
| Isonicotinoyl chloride (INC) | Hydroxyl groups | Good | Provided significant signal enhancement for certain vitamin D metabolites.[13][14] |
| DMEQ-TAD | cis-diene | Excellent for specific metabolites | Demonstrated excellent behavior for 1,25(OH)2D3 and vitamin D3.[13] |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental for reproducible derivatization. Below are methodologies for two commonly used derivatization procedures.
Protocol 1: Silylation using BSTFA for GC-MS Analysis
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a strong and versatile silylating agent used to derivatize a wide range of polar compounds containing active hydrogens.[16][17]
Materials:
-
Sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)
-
Heating block or oven
-
GC vials with inserts and caps
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry in a GC vial. Moisture can interfere with the derivatization reaction.
-
Reagent Addition: Add 50-100 µL of an anhydrous solvent to dissolve the sample. To this, add 50-100 µL of BSTFA (or BSTFA + 1% TMCS). A 2:1 molar excess of the silylating reagent to the analyte is generally recommended.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for specific analytes. For some easily derivatized compounds, the reaction may be complete at room temperature.[17]
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: The derivatized sample can be directly injected into the GC-MS system.
Protocol 2: Acylation using PFPA for GC-MS Analysis of Amphetamines
Pentafluoropropionic anhydride (PFPA) is a common acylation reagent used for the derivatization of primary and secondary amines, such as amphetamines, to improve their chromatographic properties.[5][18]
Materials:
-
Sample extract (dried)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate or other suitable solvent
-
Heating block or oven
-
GC vials with inserts and caps
-
Vortex mixer
Procedure:
-
Sample Reconstitution: Reconstitute the dried sample extract in 50 µL of ethyl acetate.
-
Reagent Addition: Add 50 µL of PFPA to the sample solution in the GC vial.
-
Reaction: Tightly cap the vial and vortex briefly. Heat the mixture at 70°C for 30 minutes.[5]
-
Evaporation: After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable volume of ethyl acetate (e.g., 50 µL) for GC-MS analysis.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships.
Caption: Experimental workflow for the cross-validation of derivatization methods.
Caption: Analysis of a steroid hormone signaling pathway using derivatization and GC-MS.
References
- 1. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of five derivatizing agents for the determination of amphetamine-type stimulants in human urine by extractive acylation and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Semantic Scholar [semanticscholar.org]
- 11. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Evaluating the Efficacy of 4-Bromobenzenesulfonohydrazide in Pyrazole Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of 4-Bromobenzenesulfonohydrazide's performance against other common alternatives in the synthesis of pyrazoles, a class of heterocyclic compounds with significant pharmacological interest. The information presented is supported by experimental data and detailed methodologies to aid in informed decision-making.
The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry, with many approved drugs and clinical candidates featuring this heterocyclic core. A common and effective method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. In recent years, sulfonyl hydrazides have emerged as versatile and stable hydrazine surrogates for this transformation. This guide focuses on the efficacy of this compound in this context and compares it with other frequently used sulfonyl hydrazides, such as p-Toluenesulfonohydrazide and benzenesulfonohydrazide.
Comparative Performance in Pyrazole Synthesis
The efficacy of various sulfonyl hydrazides in the synthesis of 3,5-dimethyl-1-sulfonyl-1H-pyrazoles via reaction with acetylacetone (a 1,3-dicarbonyl compound) is summarized below. The data highlights the influence of the substituent on the benzene ring of the sulfonyl hydrazide on the reaction yield.
| Reagent | Substituent on Benzene Ring | Product | Yield (%) |
| This compound | 4-Bromo | 1-((4-Bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole | 85 |
| p-Toluenesulfonohydrazide | 4-Methyl | 3,5-Dimethyl-1-tosyl-1H-pyrazole | 92 |
| Benzenesulfonohydrazide | -H | 3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazole | 88 |
| 4-Chlorobenzenesulfonohydrazide | 4-Chloro | 1-((4-Chlorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole | 87 |
| 4-Methoxybenzenesulfonohydrazide | 4-Methoxy | 1-((4-Methoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole | 90 |
Note: Yields are based on reported literature values and may vary depending on specific reaction conditions.
The data indicates that while this compound is an effective reagent for pyrazole synthesis, alternatives such as p-Toluenesulfonohydrazide may offer slightly higher yields under similar conditions. The electronic nature of the substituent on the aromatic ring appears to play a role in the reactivity of the sulfonyl hydrazide, with electron-donating groups (like methyl and methoxy) potentially enhancing the reaction's efficiency.
Experimental Protocols
Below are detailed methodologies for the synthesis of a representative pyrazole using a sulfonyl hydrazide.
General Procedure for the Synthesis of 1-Sulfonyl-3,5-dimethyl-1H-pyrazoles:
-
Reactant Mixture: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 mmol) and the respective sulfonyl hydrazide (e.g., this compound, 1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).
-
Catalyst Addition (if applicable): For catalyzed reactions, add a catalytic amount of an acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux for a specified time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-cold water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1-sulfonyl-3,5-dimethyl-1H-pyrazole.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the Knorr pyrazole synthesis using a sulfonyl hydrazide.
Caption: General workflow for the synthesis of 1-sulfonyl-1H-pyrazoles.
A Comparative Guide to the Applications and Limitations of 4-Bromobenzenesulfonohydrazide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
4-Bromobenzenesulfonohydrazide is a versatile reagent in organic synthesis, primarily utilized as a precursor for the 4-bromobenzenesulfonyl group. This guide provides a comparative analysis of its key applications, focusing on its performance against alternative reagents, supported by experimental data and detailed protocols.
Introduction to this compound
This compound (BrC₆H₄SO₂NHNH₂) is a crystalline solid that serves as a stable, easy-to-handle source of the 4-bromobenzenesulfonyl moiety.[1] Its applications are widespread, ranging from the formation of carbon-sulfur bonds to the synthesis of complex heterocyclic compounds. The presence of the bromine atom offers a handle for further functionalization, for instance, through cross-coupling reactions. However, like any reagent, it possesses inherent limitations that must be considered in synthetic planning.
Core Applications and Comparative Analysis
The primary utility of this compound lies in its ability to act as a sulfonylating agent, often through the in-situ generation of a sulfonyl radical or a sulfinate intermediate. Here, we compare its performance in two major applications: the synthesis of vinyl sulfones and its use in Suzuki-Miyaura cross-coupling reactions.
Synthesis of Vinyl Sulfones
Vinyl sulfones are valuable intermediates in organic synthesis due to their reactivity as Michael acceptors. This compound serves as an effective precursor for the synthesis of 4-bromophenyl vinyl sulfones.
Comparison with Alternative Reagents:
The most common alternatives for the introduction of a sulfonyl group are sulfonyl chlorides and sulfinic acids (or their salts).
| Reagent | Typical Conditions | Advantages | Limitations |
| This compound | Oxidative conditions (e.g., with a silver promoter in water)[2] | Stable solid, easy to handle, avoids the use of corrosive sulfonyl chlorides.[3] | Requires an oxidant or promoter for activation; reaction mechanism can be complex.[4] |
| 4-Bromobenzenesulfonyl Chloride | Base (e.g., triethylamine), often with a catalyst. | Highly reactive, often leading to high yields. | Corrosive, moisture-sensitive, can lead to side reactions if not handled carefully.[5] |
| Sodium 4-Bromobenzenesulfinate | Metal-free conditions with dibromides in DMF at 80°C.[6] | Readily available, avoids harsh reagents.[6] | May require higher temperatures and longer reaction times compared to sulfonyl chlorides. |
Experimental Protocol: Synthesis of (E)-1-(4-Bromophenylsulfonyl)-2-phenylethene
-
Using this compound (Silver-Promoted):
-
To a solution of styrene (1.2 mmol) and this compound (1.0 mmol) in water (5 mL), add silver nitrate (AgNO₃, 10 mol%).
-
Heat the mixture at 80°C for 12 hours.
-
Cool the reaction to room temperature and extract with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expected Yield: ~75-85%[2]
-
-
Using Sodium 4-Bromobenzenesulfinate (Metal-Free):
-
In a round-bottom flask, dissolve sodium 4-bromobenzenesulfinate (1.0 mmol) and (E)-(2-bromoethenyl)benzene (1.2 mmol) in DMF (5 mL).
-
Heat the mixture at 80°C for 24 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.
-
Purify by recrystallization or column chromatography.
-
Expected Yield: ~80-90%[6]
-
Mechanism of Vinyl Sulfone Synthesis using Sulfonyl Hydrazide:
The reaction is believed to proceed through the formation of a sulfinate anion intermediate which then undergoes a nucleophilic attack on the vinyl bromide.
Caption: Proposed mechanism for silver-promoted vinyl sulfone synthesis.
Suzuki-Miyaura Cross-Coupling
The bromine atom on this compound provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of biaryl sulfonamides and related structures.
Comparison with Alternative Reagents:
The direct use of 4-bromobenzenesulfonamide or protecting the sulfonohydrazide group before coupling are alternative strategies.
| Reagent/Strategy | Typical Conditions | Advantages | Limitations |
| This compound | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., K₂CO₃), boronic acid.[1] | Direct use of the reagent, potentially simplifying the synthetic route. | The free hydrazide group might interfere with the catalyst or react under the basic conditions. |
| Neopentyl 4-Bromobenzenesulfonate | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., SPhos), base (e.g., K₃PO₄), boronic acid.[1] | The sulfonohydrazide is protected, preventing side reactions and potentially leading to cleaner reactions and higher yields. | Requires an additional protection step, adding to the overall synthesis time and cost. |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Using this compound (Hypothetical Direct Coupling):
-
In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill with argon three times.
-
Add anhydrous dioxane (5 mL) and heat the mixture at 100°C for 16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Note: This is a generalized protocol; optimization would be necessary due to potential complications from the hydrazide group.
-
-
Using Neopentyl 4-Bromobenzenesulfonate (Two-Step Approach):
-
Protection: React 4-bromobenzenesulfonyl chloride with neopentyl alcohol in pyridine to obtain neopentyl 4-bromobenzenesulfonate.[1]
-
Coupling: a. Combine neopentyl 4-bromobenzenesulfonate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol) in a Schlenk flask.[1] b. Follow the procedure for the direct coupling.
-
Expected Yield (for coupling step): >90%[1]
-
Catalytic Cycle of Suzuki-Miyaura Coupling:
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Limitations of this compound
Despite its utility, this compound has several limitations that researchers should be aware of:
-
Activation Requirement: The sulfonohydrazide group is generally stable and requires activation, typically through oxidation or heat, to generate the reactive sulfonyl species. This can sometimes lead to the need for harsh reaction conditions.[4]
-
Potential for Side Reactions: The hydrazide moiety is nucleophilic and can participate in unwanted side reactions, particularly in the presence of strong bases or electrophiles.
-
Odor: While sulfonyl hydrazides are generally less odorous than thiols or sulfinic acids, some sulfur-containing intermediates or byproducts can have unpleasant smells.[4]
-
Limited Commercial Availability of Derivatives: While this compound itself is commercially available, a wide range of substituted analogs may not be, requiring custom synthesis.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering a stable and convenient source of the 4-bromobenzenesulfonyl group. Its applications in the synthesis of vinyl sulfones and as a partner in cross-coupling reactions are particularly noteworthy. However, its limitations, including the need for activation and the potential for side reactions involving the hydrazide group, necessitate careful consideration of reaction conditions and may, in some cases, favor the use of alternative reagents such as sulfonyl chlorides or sulfinates. The choice of reagent will ultimately depend on the specific synthetic target, desired reaction conditions, and functional group tolerance. This guide provides the foundational information for making an informed decision in the design and execution of synthetic routes involving the introduction of the 4-bromobenzenesulfonyl moiety.
References
- 1. benchchem.com [benchchem.com]
- 2. Silver-promoted synthesis of vinyl sulfones from vinyl bromides and sulfonyl hydrazides in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 6. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
A Comparative Guide to the Validation of HPLC Methods for 4-Bromobenzenesulfonohydrazide Derivatives
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of 4-bromobenzenesulfonohydrazide and its derivatives. While specific validated methods for this exact compound are not extensively published, this guide synthesizes information from validated methods for similar hydrazide and sulfonamide compounds to provide a strong framework for method development and validation.
Comparison of HPLC Methodologies
The selection of an appropriate HPLC method is critical for achieving accurate and precise quantification. Reversed-Phase HPLC (RP-HPLC) is the most common technique for the analysis of hydrazide and related compounds due to its versatility in separating compounds with varying polarities.[1][2][3] The choice of column, mobile phase, and detector are key parameters that influence the separation and detection of this compound derivatives.
Table 1: Comparison of RP-HPLC Conditions for Hydrazide and Sulfonamide Derivatives
| Parameter | Method 1 (for Hydrazones)[1][2] | Method 2 (for Hydrazine)[3][4] | Method 3 (General Sulfonamide)[5] |
| Column | C18 | Inertsil ODS-3V (C18) | C18 |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 4.0)/Methanol (60:30:10 v/v/v) | Methanol/Ammonium Dihydrogen Phosphate Buffer (75:25 v/v) | Acetonitrile/Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV-Vis (Diode Array Detector) | UV-Vis at 360 nm | UV-Vis |
| Derivatization | Not required for the hydrazone | Required (with salicylaldehyde) | Not required |
Note: The selection between acetonitrile and methanol as the organic component of the mobile phase can impact column pressure and baseline noise. Acetonitrile often results in lower pressure and less UV absorbance at short wavelengths.[6]
Key Validation Parameters
Method validation ensures that the analytical procedure is suitable for its intended purpose. According to the International Conference on Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]
Table 2: Typical Validation Parameters for HPLC Methods of Hydrazide Derivatives
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank, impurities, or degradation products at the retention time of the analyte.[1][2] |
| Linearity (r²) | ≥ 0.998[3] |
| Accuracy (% Recovery) | 80.0 - 120.0%[4] |
| Precision (% RSD) | Intraday & Interday: Typically < 2% |
| LOD | Signal-to-Noise Ratio of 3:1[7] |
| LOQ | Signal-to-Noise Ratio of 10:1[7] |
Experimental Protocols
Below are detailed, generalized methodologies for the validation of an HPLC method for this compound derivatives, based on established protocols for similar compounds.
Preparation of Solutions
-
Standard Solution (e.g., 0.1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent (e.g., mobile phase or a mixture of acetonitrile and water).[5]
-
Sample Solution (e.g., 1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the diluent.[5]
-
Blank Solution: Use the diluent.
Chromatographic Conditions (Example)
-
Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 4.0) in a suitable ratio (e.g., 60:40 v/v). The optimal ratio should be determined during method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 40°C).[7]
-
Detection Wavelength: To be determined by analyzing the UV spectrum of this compound.
-
Injection Volume: 20 µL.
Validation Procedure
-
System Suitability: Inject the standard solution in replicate (e.g., 5 times). The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (typically ≤ 2%).
-
Specificity: Inject the blank solution to ensure no interfering peaks are present at the retention time of the analyte.[1][2] Stress studies (e.g., acid, base, oxidation, heat, light) can be performed to demonstrate that the method can separate the analyte from its degradation products.[7]
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 5 to 40 µg/mL).[1] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments.[7]
-
-
LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ), typically based on the signal-to-noise ratio.[7]
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, mobile phase composition, pH, temperature) to assess the method's reliability under normal usage.[7]
Visualizations
HPLC Validation Workflow
Caption: Workflow for the validation of an HPLC method.
Alternative Analytical Methods
While HPLC is a powerful technique for purity and stability testing, other methods can be employed for preliminary or complementary analysis.
Caption: Alternative analytical methods for hydrazide derivatives.
High-performance liquid chromatography provides a quantitative and highly specific measure of purity, making it the method of choice for regulatory submissions and in-depth quality control.[5] In contrast, melting point analysis offers a rapid, simple, and cost-effective preliminary assessment of purity.[5] Other techniques like UV-Vis spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) can also be used for quantification and sensitive detection, respectively.[8]
References
- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Bromobenzenesulfonohydrazide: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 4-Bromobenzenesulfonohydrazide, ensuring the safety of laboratory personnel and compliance with regulatory standards.
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a detailed, step-by-step guide for the proper disposal of this compound, a compound commonly used in organic synthesis. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Summary and Safety Precautions
This compound is a hazardous substance that requires careful handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[3] All operations involving the solid material or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Table 1: Hazard Identification and Precautionary Statements for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2] | P264: Wash skin thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] |
| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1] | P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated containers is to engage a licensed professional waste disposal service.[2][3][4] However, for small quantities of residual material, a chemical degradation procedure can be performed by trained personnel in a controlled laboratory setting. The following protocol is based on the general reactivity of hydrazide compounds.
Experimental Protocol: Chemical Degradation of this compound
Objective: To neutralize small residual amounts of this compound prior to disposal.
Materials:
-
This compound waste
-
Sodium hypochlorite solution (5-6% aqueous solution, household bleach)
-
Sodium thiosulfate solution (10% aqueous solution)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate beakers and graduated cylinders
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Preparation: In a properly functioning chemical fume hood, carefully transfer the this compound waste into a suitably sized beaker. If the waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent, such as ethanol or isopropanol.
-
Degradation: While stirring the solution, slowly add the sodium hypochlorite solution. The reaction is exothermic, so the addition should be gradual to control the temperature. A general guideline is to add approximately 10 mL of 5% sodium hypochlorite solution for every 1 gram of the hydrazide. The sodium hypochlorite will oxidize the hydrazide group.
-
Neutralization of Excess Oxidant: After the addition of sodium hypochlorite is complete and the initial reaction has subsided (cessation of gas evolution or temperature change), test for the presence of excess oxidant. This can be done with potassium iodide-starch paper (a blue-black color indicates the presence of an oxidant). If excess oxidant is present, add 10% sodium thiosulfate solution dropwise until the test is negative.
-
Final pH Adjustment: Check the pH of the resulting solution. If necessary, neutralize the solution to a pH between 6 and 8 by adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed.
-
Disposal: The final neutralized solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations. If local regulations prohibit this, it should be collected in a properly labeled waste container for hazardous waste pickup.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. Laboratory decontamination and destruction of carcinogens in laboratory wastes: some hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. apps.dtic.mil [apps.dtic.mil]
Safeguarding Your Research: A Guide to Handling 4-Bromobenzenesulfonohydrazide
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 4-Bromobenzenesulfonohydrazide. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This multi-layered approach to protection is critical in minimizing exposure risk.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Eyes | Safety goggles or a face shield | Must provide a complete seal around the eyes or full-face protection.[2] |
| Body | Laboratory coat | A full-length lab coat is mandatory to protect against splashes and spills. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a fume hood to avoid inhalation of dust or vapors.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount when working with this compound. The following diagram outlines the key steps for safe handling, from preparation to post-experiment cleanup.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.
Waste Categorization and Segregation:
| Waste Type | Disposal Container |
| Solid Waste (unused compound, contaminated gloves, weigh boats, etc.) | Labeled hazardous waste container for solid chemical waste. |
| Liquid Waste (solutions containing the compound) | Labeled hazardous waste container for halogenated organic liquid waste. |
| Sharps (contaminated needles, etc.) | Puncture-proof sharps container. |
Disposal Procedure:
-
Segregation: At the point of generation, separate waste into the categories outlined in the table above.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Irritant").
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Collection: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department for final disposal at an approved waste disposal plant.[3]
By implementing these safety and logistical measures, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
